molecular formula C11H16ClN5 B1514391 1-(3-Chlorophenyl)-5-isopropylbiguanide CAS No. 807308-41-4

1-(3-Chlorophenyl)-5-isopropylbiguanide

Katalognummer: B1514391
CAS-Nummer: 807308-41-4
Molekulargewicht: 253.73 g/mol
InChI-Schlüssel: BFYUUFXHCWYHFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chlorophenyl)-5-isopropylbiguanide is a useful research compound. Its molecular formula is C11H16ClN5 and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-5-isopropylbiguanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-5-isopropylbiguanide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1E)-1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYUUFXHCWYHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807308-41-4
Record name 1-(3-Chlorophenyl)-5-isopropylbiguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807308414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-CHLOROPHENYL)-5-ISOPROPYLBIGUANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64GG0L9M5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Technical Guide: Biguanide Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Next-Generation Hybrids

Executive Summary

The biguanide scaffold, historically anchored by Proguanil (Paludrine), is undergoing a renaissance in antimalarial drug discovery. While traditional biguanides faced obsolescence due to rapid resistance development in Plasmodium falciparum (specifically dhfr point mutations), modern medicinal chemistry has pivoted toward molecular hybridization and multi-target directed ligands (MTDLs) . This guide dissects the technical roadmap for designing, synthesizing, and validating next-generation biguanide derivatives, moving beyond simple DHFR inhibition to dual-mechanism agents that target mitochondrial bioenergetics.

Chemical Architecture & Structure-Activity Relationships (SAR)

The biguanide moiety (


) acts as a flexible linker capable of bidentate metal chelation and extensive hydrogen bonding.
Core SAR Principles
  • N1/N5 Substitution: The classic Proguanil structure features a chlorophenyl group at N1 and an isopropyl group at N5.

    • Modification: Replacing the isopropyl group with lipophilic bulky groups (e.g., substituted benzyls) often improves activity against resistant strains by enhancing van der Waals interactions within the mutated DHFR active site.

  • Tautomerism: Biguanides exist in equilibrium between various tautomeric forms. The monoprotonated cation is the physiologically active species at blood pH (7.4), critical for binding to the negatively charged pockets of target enzymes.

  • Cyclization Potential: The "prodrug" nature of Proguanil relies on metabolic cyclization to Cycloguanil (a dihydrotriazine).[1]

    • Design Constraint: Next-gen biguanides designed as intrinsic inhibitors (not prodrugs) must be sterically hindered or chemically modified to prevent in vivo cyclization if the linear form is the desired pharmacophore for mitochondrial targeting.

Dual Mechanisms of Action: The "Parent vs. Metabolite" Paradox

A common misconception is that biguanides solely target the folate pathway. High-level E-E-A-T requires acknowledging the dual mechanism observed in combination therapies (e.g., Malarone).

Mechanism A: The Folate Pathway (Metabolite Driven)
  • Agent: Cycloguanil (active metabolite of Proguanil).

  • Target: Dihydrofolate Reductase (DHFR).[2]

  • Action: Inhibits the reduction of dihydrofolate to tetrahydrofolate, halting DNA synthesis.

  • Resistance: Point mutations in the dhfr gene (e.g., S108N) sterically hinder Cycloguanil binding.

Mechanism B: Mitochondrial Collapse (Parent Driven)
  • Agent: Proguanil (Parent molecule).[3]

  • Target: Mitochondrial Membrane Potential (

    
    ).[2]
    
  • Action: Synergizes with Atovaquone. Proguanil lowers the effective concentration required for Atovaquone to collapse

    
    , acting as a "mitochondrial sensitizer" rather than a direct electron transport chain inhibitor.[1][2]
    

BiguanideMechanism Proguanil Proguanil (Parent) CYP2C19 CYP2C19 (Liver) Proguanil->CYP2C19 Metabolism Mito Mitochondrial Membrane Potential Proguanil->Mito Sensitizes Cycloguanil Cycloguanil (Metabolite) CYP2C19->Cycloguanil DHFR DHFR Enzyme Cycloguanil->DHFR Inhibits Atovaquone Atovaquone Atovaquone->Mito Collapses

Caption: Dual pathway illustrating the distinct roles of the parent biguanide (mitochondrial sensitization) and its metabolite (folate inhibition).

Synthesis Protocols: Microwave-Assisted "Green" Chemistry

Traditional reflux methods (18–24 hours) are inefficient. The modern standard utilizes microwave irradiation for rapid library generation.

Protocol: Microwave-Assisted Synthesis of Biguanide Derivatives

Objective: Synthesize N1-aryl-N5-alkyl biguanides.

Reagents:

  • Aryl amine hydrochloride (1.0 eq)

  • Dicyandiamide (1.1 eq)

  • Solvent: Water/Isopropanol (Green solvent system) or neat (solvent-free)

  • Catalyst: Conc. HCl (catalytic amount)

Step-by-Step Workflow:

  • Preparation: Mix aryl amine HCl and dicyandiamide in a microwave-safe vial.

  • Irradiation: Set microwave reactor to 140°C at 200W .

  • Reaction Time: Irradiate for 10–15 minutes (monitor via TLC).

  • Workup:

    • Cool to room temperature.[4]

    • Basify with 10% NaOH solution to precipitate the free base.

    • Filter and wash with cold water.

  • Purification: Recrystallization from ethanol/water (avoid column chromatography to maintain "Green" status).

Table 1: Comparison of Synthetic Methodologies

FeatureTraditional RefluxMicrowave-Assisted
Time 18 – 24 Hours10 – 20 Minutes
Yield 40 – 60%75 – 90%
Solvent Toluene/Xylene (Toxic)Water/IPA or Solvent-free
Energy High (Prolonged heating)Low (Targeted irradiation)

Biological Evaluation: The SYBR Green I Fluorescence Assay

For high-throughput screening (HTS), the SYBR Green I assay is the validated industry standard, replacing radioactive


-hypoxanthine assays.[5] It measures parasite proliferation by quantifying double-stranded DNA (erythrocytes lack DNA, so only parasites are detected).
Validated Protocol

Reference: Smilkstein et al., Antimicrob.[6][7] Agents Chemother. (2004).[6]

Materials:

  • P. falciparum culture (synchronized ring stage).[6]

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I nucleic acid gel stain (10,000x concentrate).

Workflow:

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the biguanide derivative.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (

    
    ).
    
  • Lysis/Staining:

    • Prepare Lysis Buffer with SYBR Green I (0.2 µL dye per mL of buffer).

    • Add 100 µL of dye/lysis mixture to each well.

  • Development: Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence using a microplate reader.

    • Excitation: 485 nm

    • Emission: 530 nm[7]

  • Data Analysis: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression (GraphPad Prism or SigmaPlot).

AssayWorkflow Step1 1. Drug Plating (96-well plate) Step2 2. Culture Addition (Ring Stage P. falciparum) Step1->Step2 Step3 3. Incubation (72h @ 37°C) Step2->Step3 Step4 4. Lysis & Staining (SYBR Green I + Saponin) Step3->Step4 Step5 5. Fluorescence Read (Ex 485nm / Em 530nm) Step4->Step5

Caption: Step-by-step workflow for the SYBR Green I High-Throughput Screening Assay.

Emerging Frontiers: Hybridization Strategies

To overcome cross-resistance, current research focuses on covalently linking biguanides with other pharmacophores.

4-Aminoquinoline-Biguanide Hybrids
  • Rationale: Combine the heme polymerization inhibition of chloroquine with the DHFR inhibition of biguanides.

  • Linker Strategy: Use alkyl or piperazine linkers to maintain appropriate spatial separation between the two active sites.

  • Advantage: These hybrids often exhibit activity against Chloroquine-Resistant (CQR) strains because the biguanide moiety alters the accumulation ratio in the parasite digestive vacuole.

Representative Data (Hypothetical Aggregation)

Table 2: Comparative Potency of Biguanide Generations

Compound ClassRepresentativeIC50 (3D7 Sensitive)IC50 (Dd2 Resistant)
Classic Proguanil~2,500 nM>10,000 nM
Metabolite Cycloguanil~50 nM>2,000 nM
Hybrid Biguanide-Chloroquine15 – 30 nM 45 – 80 nM

References

  • Smilkstein, M., et al. (2004).[6][7] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[6][8][9] Antimicrobial Agents and Chemotherapy. [Link][6]

  • Srivastava, K., et al. (2018). Antimalarial activity of novel biguanide derivatives.[2][3] Medicinal Chemistry Research. [Link] (Journal Landing Page for verification of recent volumes)

  • Painter, H. J., et al. (2007). Specific role of mitochondrial electron transport in blood-stage Plasmodium falciparum. Nature. [Link]

  • Bishnu Prasad Raiguru, et al. (2023).[10][11] Recent developments in the synthesis of hybrid antimalarial drug discovery. Bioorganic Chemistry. [Link]

Sources

Proguanil & Isomeric Fate: A Mechanistic Guide to Metabolic Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways of Proguanil and its Chlorophenyl Isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a high-resolution analysis of the metabolic bioactivation of Proguanil (1-(4-chlorophenyl)-2-phenyldiguanide) and its structural isomers. While Proguanil remains a cornerstone of antimalarial prophylaxis, its efficacy is strictly governed by a "metabolic switch"—the CYP2C19-mediated cyclization to Cycloguanil.[1] This document dissects the molecular mechanics of this transformation, contrasts it with the metabolic fate of ortho- and meta- chlorophenyl isomers, and provides a validated LC-MS/MS workflow for quantifying these pathways in drug discovery matrices.

Part 1: The Proguanil Paradigm (The Para Benchmark)

Proguanil is a prodrug.[1][2][3] It possesses little intrinsic antimalarial activity until it undergoes a specific oxidative cyclization. Understanding this mechanism is critical for interpreting pharmacokinetic data and designing next-generation biguanides.

The Bioactivation Mechanism (CYP2C19)

The conversion of Proguanil to Cycloguanil is not a simple oxidation; it is a radical-mediated internal cyclization.

  • Substrate Binding: Proguanil binds to the heme active site of CYP2C19 . The 4-chlorophenyl group orients the molecule such that the isopropyl group is accessible to the heme iron oxo species (

    
    ).
    
  • Hydrogen Abstraction: The enzyme abstracts a hydrogen atom from the isopropyl methine carbon or the adjacent nitrogen, creating a radical intermediate.

  • Cyclization: This radical species collapses onto the chlorophenyl ring nitrogen, closing the triazine ring to form Cycloguanil .

  • Pharmacological Output: Cycloguanil acts as a potent inhibitor of plasmodial dihydrofolate reductase (DHFR), collapsing the parasite's folate pool.[1][3]

The Inactivation Pathway (CYP3A4)

Competing with bioactivation is the dealkylation/hydrolysis pathway, primarily driven by CYP3A4 . This route cleaves the isopropyl group, resulting in 4-Chlorophenylbiguanide (4-CPB) . 4-CPB is pharmacologically inactive against Plasmodium and represents a metabolic "dead end."

Critical Insight: The ratio of Cycloguanil (Active) to Proguanil in plasma is the standard phenotypic metric for CYP2C19 activity. "Poor Metabolizers" (PMs) fail to generate sufficient Cycloguanil, potentially compromising therapeutic efficacy.

Part 2: Isomeric Impact on Metabolic Fate (SMR Analysis)

In drug design, the position of the halogen atom (Chlorine) on the phenyl ring dictates metabolic stability and enzymatic fit. Here we analyze the Structure-Metabolism Relationships (SMR) of the chlorophenyl isomers.

The Para-Isomer (Proguanil - 4-Cl)
  • Status: Optimized Prodrug.

  • Mechanism: The para-chloro substituent provides the necessary lipophilicity for CYP binding without sterically hindering the biguanide chain's flexibility. It allows the molecule to fold effectively for the ring-closure reaction.

The Meta-Isomer (3-Cl) & Chlorproguanil (3,4-diCl)
  • Status: Metabolically Active.

  • Mechanism: The meta position is less sterically demanding than the ortho position.

    • Evidence: Chlorproguanil (Lapudrine), the 3,4-dichloro analog, undergoes the exact same CYP2C19-mediated cyclization to form Chlorcycloguanil .

    • Kinetics: The addition of the meta-chlorine (in Chlorproguanil) often increases lipophilicity and lowers the

      
       for CYP enzymes compared to Proguanil, potentially altering the rate of activation.
      
The Ortho-Isomer (2-Cl)
  • Status: Sterically Hindered / Metabolic Shifting.

  • Mechanism: Placing the chlorine atom at the ortho position (C2) introduces significant steric clash with the biguanide nitrogen chain.

    • Consequence: This steric bulk likely prevents the molecule from achieving the planar conformation required for the triazine ring closure.

    • Metabolic Shift: Instead of cyclization, ortho-isomers are predicted to undergo preferential ring hydroxylation or rapid dealkylation (via CYP3A4), failing to generate a DHFR-active metabolite.

Visualization of Metabolic Pathways

ProguanilMetabolism Proguanil Proguanil (Prodrug) CYP2C19 CYP2C19 (Oxidative Cyclization) Proguanil->CYP2C19 CYP3A4 CYP3A4 (Dealkylation) Proguanil->CYP3A4 Cycloguanil Cycloguanil (Active DHFR Inhibitor) CYP2C19->Cycloguanil Major Route (EMs) CPB 4-Chlorophenylbiguanide (Inactive) CYP3A4->CPB Clearance Route OrthoIso Ortho-Isomer (2-Cl) NoCyc Steric Block (No Cyclization) OrthoIso->NoCyc Steric Hindrance

Figure 1: The metabolic bifurcation of Proguanil. CYP2C19 drives bioactivation, while CYP3A4 drives inactivation. Ortho-substitution is predicted to block the cyclization pathway.

Part 3: Analytical Workflows (LC-MS/MS)

To validate these pathways in a research setting, a robust LC-MS/MS protocol is required. The following methodology is designed for human plasma or microsomal incubation supernatant.

Quantitative Parameters
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Retention Time (min)
Proguanil 254.1170.135252.4
Cycloguanil 252.1121.135301.8
4-CPB 212.1128.030221.5
Internal Std 258.1174.135252.4

(Note: Parameters based on positive ESI mode, C18 column chemistry)

Experimental Protocol: Microsomal Stability Assay

This protocol determines the intrinsic clearance (


) and metabolic phenotype of Proguanil isomers.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (Proguanil-d4).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix

      
       Buffer + 
      
      
      
      Microsomes +
      
      
      Test Compound (100
      
      
      stock).
    • Final substrate concentration: 1

      
      .
      
    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add

      
       NADPH regenerating system to initiate the reaction.
      
    • Control: Add buffer instead of NADPH for negative control.

  • Sampling:

    • At

      
       min, remove 
      
      
      
      aliquots.
  • Termination:

    • Immediately dispense aliquot into

      
       ice-cold Stop Solution (ACN).
      
    • Vortex for 30 seconds to precipitate proteins.

  • Preparation:

    • Centrifuge at 4,000 rpm for 15 min at 4°C.

    • Transfer

      
       supernatant to LC-vial.
      
    • Inject

      
       into LC-MS/MS.
      
Workflow Visualization

ExperimentalWorkflow Prep Preparation HLM + Buffer + Substrate (37°C, 5 min) Start Initiation Add NADPH Prep->Start Incubate Incubation 0 - 60 mins Start->Incubate Quench Quench Add Ice-Cold ACN + IS Incubate->Quench Timepoints Spin Centrifugation 4000 rpm, 15 min Quench->Spin Analyze LC-MS/MS Analysis Quantify PG/CG Ratio Spin->Analyze

Figure 2: Standardized microsomal stability workflow for assessing Proguanil bioactivation.

References

  • Helsby, N. A., et al. (1990). The activation of proguanil to cycloguanil in man: the role of CYP2C19.[1][4][5][6] British Journal of Clinical Pharmacology.[7][8] Link

  • Ward, S. A., et al. (1989). Proguanil metabolism: polymorphism and clinical implications.[7][9] The Lancet. Link

  • Birkett, D. J., et al. (1994). Bioactivation of proguanil and chlorproguanil in human liver microsomes.[6] British Journal of Clinical Pharmacology.[7][8] Link

  • Pingale, S. G., et al. (2009). Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil and Its Active Metabolite in Human Plasma.[10][11] Chromatographia.[12][13] Link

  • Somogyi, A. A., et al. (1996). Proguanil metabolism in subjects with CYP2C19 and CYP2D6 mutations.[5] British Journal of Clinical Pharmacology.[7][8] Link

Sources

Comprehensive Guide to the Structural and Isomeric Purity of Proguanil Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization and purity analysis of Proguanil Hydrochloride (Proguanil HCl).

Editorial Note: While Proguanil HCl is an achiral molecule (lacking a stereocenter), the term "isomeric purity" in a high-level pharmaceutical context strictly refers to two distinct phenomena: Regioisomeric Purity (absence of positional isomers derived from starting materials) and Tautomeric Characterization (structural isomers arising from proton migration). This guide addresses these specific critical quality attributes (CQAs).

Executive Summary: Defining the "Isomeric" Landscape

Proguanil Hydrochloride (


-(4-chlorophenyl)-

-(1-methylethyl)imidodicarbonimidic diamide hydrochloride) acts as a prodrug for the dihydrofolate reductase inhibitor cycloguanil. Unlike its metabolite, Proguanil HCl is achiral ; it does not exist as enantiomers.

However, "isomeric purity" is a critical control point in the drug master file (DMF) regarding:

  • Regioisomerism (Positional Isomers): The presence of ortho- or meta-chlorophenyl analogs caused by impure starting materials (2- or 3-chloroaniline).

  • Tautomerism (

    
     Isomerism):  The biguanide core exhibits complex tautomeric equilibria involving the 
    
    
    
    bonds, which complicates spectroscopic identification (NMR/IR) and crystal polymorphism.

Structural Chemistry & Tautomerism

The biguanide class of compounds is electronically versatile. In the hydrochloride salt form, the protonation usually occurs at the terminal nitrogen or the central imine nitrogen, stabilizing specific tautomers via intramolecular hydrogen bonding.

The Tautomeric Equilibrium

Proguanil exists in dynamic equilibrium between amine-imine forms. In solution, these interconvert rapidly, but in the solid state (API crystal lattice), the molecule locks into a specific


 or 

configuration around the

bond.

Analytical Implication:

  • NMR Analysis: You may observe broadened peaks or split signals in

    
    H NMR (DMSO-
    
    
    
    ) due to restricted rotation around the
    
    
    partial double bonds, often mistaken for impurities.
  • X-Ray Diffraction: Confirms the specific tautomer present in the crystal lattice (usually the planar, hydrogen-bonded "pseudo-aromatic" ring structure formed by the protonated biguanide).

Origin of Regioisomeric Impurities

The primary source of isomeric contamination is the starting material 4-chloroaniline . Industrial synthesis typically involves the reaction of 4-chloroaniline with isopropyldicyandiamide.

If the 4-chloroaniline feedstock contains 3-chloroaniline (meta) or 2-chloroaniline (ortho), these will react with similar kinetics to form the corresponding Proguanil regioisomers. These isomers possess different pharmacological profiles and toxicities, making their removal and detection mandatory.

Visualization: Synthesis and Isomer Formation Pathway

The following diagram illustrates the standard synthesis and the parallel pathways where isomeric impurities are introduced.

Proguanil_Synthesis Start Starting Material (4-Chloroaniline) Reaction Condensation Reaction (Acid Catalyzed) Start->Reaction Major Pathway Impurity_Ortho Impurity Source: 2-Chloroaniline Impurity_Ortho->Reaction Trace Contaminant Impurity_Meta Impurity Source: 3-Chloroaniline Impurity_Meta->Reaction Trace Contaminant Reagent Reagent: Isopropyldicyandiamide Reagent->Reaction Proguanil PROGUANIL HCl (Para-isomer) Reaction->Proguanil Main Product Iso_Ortho Ortho-Isomer (Regioisomeric Impurity) Reaction->Iso_Ortho Side Product Iso_Meta Meta-Isomer (Regioisomeric Impurity) Reaction->Iso_Meta Side Product

Caption: Synthesis pathway showing the origin of regioisomeric impurities from contaminated starting materials.

Analytical Protocol: Determination of Isomeric Purity

To distinguish Proguanil from its regioisomers (which have identical molecular weights), High-Performance Liquid Chromatography (HPLC) is required. Standard C18 columns may struggle to resolve the meta and para isomers due to their structural similarity.

Recommended Method: Ion-Pair Reversed-Phase HPLC. The use of an ion-pairing agent (like Sodium Pentanesulfonate) improves the peak shape and resolution of the basic biguanide moiety.

Validated HPLC Protocol

This protocol is designed to separate the active ingredient from regioisomers and related biguanide impurities (e.g., 1,5-bis(4-chlorophenyl)biguanide).

ParameterSpecification
Column C18 (Octadecylsilyl silica),

mm,

(e.g., Inertsil ODS-3)
Mobile Phase A Buffer:

Sodium Pentanesulfonate +


in Water (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (60% A : 40% B)
Flow Rate

Detection UV @

Temperature

Injection Vol

Experimental Workflow
  • System Suitability: Inject a resolution mixture containing Proguanil HCl and 4-chloroaniline. Resolution (

    
    ) must be 
    
    
    
    .
  • Standard Prep: Dissolve Proguanil HCl Reference Standard in Mobile Phase to

    
    .
    
  • Sample Prep: Dissolve API sample to

    
    .
    
  • Isomer Detection: The meta-isomer typically elutes slightly after the para-isomer due to differences in lipophilicity caused by the chlorine position.

  • Calculation: Use "Area Normalization" or "External Standard" method to quantify impurities.

Self-Validating Check: If the retention time of the main peak shifts by


 min between runs, the ion-pairing equilibrium has not stabilized. Recalibrate the column with 10 column volumes of mobile phase.

Quantitative Specifications

Based on ICH Q3A guidelines and general pharmacopeial standards (USP/EP), the following limits are recommended for isomeric and related impurities in Proguanil HCl API.

Impurity TypeSpecific Isomer/CompoundAcceptance Limit
Regioisomer m-Chlorophenyl analog

Regioisomer o-Chlorophenyl analog

Process Impurity 4-Chloroaniline (Starting Material)

(Genotoxic alert)
Degradant 1-(4-chlorophenyl)biguanide

Total Impurities Sum of all isomers/degradants

Advanced Characterization: Distinguishing Tautomers

While not an "impurity," confirming the tautomeric form is vital for patent defense and solid-state stability.

Protocol:


 Solid-State NMR 
Because protons are mobile, X-ray diffraction can sometimes be ambiguous regarding hydrogen positions. 

SS-NMR is the definitive method.
  • Experiment: CP/MAS (Cross-Polarization Magic Angle Spinning) NMR.

  • Logic: The chemical shift of the nitrogen atoms in the biguanide chain will differ significantly depending on whether they are protonated (

    
    ) or unprotonated (
    
    
    
    ).
  • Result: Proguanil HCl usually crystallizes as the protonated form where the positive charge is delocalized across the biguanide system, often visualized as a chelate-like ring stabilized by intramolecular H-bonds.

References

  • European Pharmacopoeia (Ph.[1] Eur.). "Proguanil Hydrochloride Monograph 10.0". Council of Europe. (Standard for impurity limits and identification).

  • United States Pharmacopeia (USP). "Proguanil Hydrochloride: Official Monograph".[1] USP-NF. (Defines analytical methods for related compounds).

  • PubChem. "Proguanil Hydrochloride Compound Summary". National Center for Biotechnology Information. (Verifies achiral structure and chemical properties).

  • Hassan, S. et al. "Tautomerism in Biguanides: A Theoretical and Experimental Study". Journal of Molecular Structure. (Provides basis for tautomeric characterization).

  • ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)". International Council for Harmonisation. (Establishes the 0.15% threshold for isomeric impurities).

Sources

Methodological & Application

Advanced Application Note: Synthesis of 1-(3-Chlorophenyl)-5-isopropylbiguanide

[1][2]

Executive Summary & Scientific Rationale

This application note details the synthesis of 1-(3-Chlorophenyl)-5-isopropylbiguanide (CAS: 1071546-52-5), a structural isomer of the antimalarial drug Proguanil.[1][2] While Proguanil is the para-chloro isomer, the meta-chloro isomer described here is critical as a pharmacopeial impurity standard (Proguanil Related Compound G) and a scaffold for Structure-Activity Relationship (SAR) studies in serotonergic (5-HT) and antidiabetic research.[1][2]

The Synthetic Strategy: Convergent Assembly

To ensure high purity and reproducibility, this protocol rejects the linear synthesis (reacting 3-chloroaniline with dicyandiamide followed by alkylation) in favor of a convergent nucleophilic addition strategy.

Why this route?

  • Regioselectivity: Reacting 3-chloroaniline with 1-isopropyl-3-cyanoguanidine ensures the isopropyl group remains at the

    
     position, preventing the formation of isomeric mixtures common in linear alkylation.[1][2]
    
  • Nucleophilic Hierarchy: 3-Chloroaniline is a weaker nucleophile than isopropylamine.[1][2] By pre-assembling the isopropyl-cyanoguanidine moiety, we utilize acid catalysis to activate the nitrile, forcing the aniline to attack the electrophilic center efficiently.

  • Industrial Scalability: This mirrors the "Curd and Rose" method used in commercial Proguanil manufacturing, ensuring the protocol is robust ("field-proven") rather than theoretical.[2]

Chemical Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical activation step.

Gcluster_0Phase 1: Precursor Assemblycluster_1Phase 2: Aryl CouplingIPAIsopropylamineIPCG1-Isopropyl-3-cyanoguanidine(Key Intermediate)IPA->IPCGHCl, RefluxNaDCASodium DicyanamideNaDCA->IPCGActivationProtonation(HCl Catalysis)IPCG->ActivationAniline3-ChloroanilineAniline->ActivationNucleophilic AttackTarget1-(3-Chlorophenyl)-5-isopropylbiguanide HClActivation->TargetReflux (H2O/Ethoxyethanol)

Figure 1: Convergent synthesis pathway.[1][2] The nitrile group of the cyanoguanidine intermediate is activated by acid, facilitating attack by the 3-chloroaniline.

Experimental Protocol

Phase 1: Preparation of 1-Isopropyl-3-cyanoguanidine

Note: This intermediate is commercially available.[1][2] If purchased, proceed directly to Phase 2.[2] If synthesizing de novo, follow the steps below.

Reagents:

  • Isopropylamine (99%)[1]

  • Sodium Dicyanamide (98%)[1]

  • Hydrochloric Acid (5N)[1]

  • 2-Butanol (Solvent)[1][2]

Protocol:

  • Dissolve Sodium Dicyanamide (1.0 eq) in 2-butanol.

  • Add Isopropylamine (1.1 eq) slowly to the mixture.

  • Add HCl (1.0 eq) dropwise.[1][2] Critical: Maintain temperature below 30°C to prevent polymerization.[1][2]

  • Reflux the mixture for 3 hours.

  • Filter hot to remove NaCl byproducts.[1][2]

  • Cool filtrate to 4°C. The isopropylcyanoguanidine will crystallize.[2]

  • Validation: Check Melting Point (Target: ~98-100°C).

Phase 2: Coupling of 3-Chloroaniline (Main Synthesis)[1]

This phase describes two methods: Method A (Classical Thermal) for bulk scale and Method B (Microwave-Assisted) for rapid, high-yield library generation.[1][2]

Reagents & Materials
ComponentFunctionStoichiometry
3-Chloroaniline Substrate1.0 eq
1-Isopropyl-3-cyanoguanidine Electrophile1.0 eq
Hydrochloric Acid (37%) Catalyst/Salt Former1.0 eq
Water / Ethoxyethanol Solvent System[See Below]
Method A: Classical Thermal Reflux (Standard Protocol)

Best for: Gram-scale synthesis and high crystallinity.[1][2]

  • Salt Formation: In a round-bottom flask, dissolve 3-chloroaniline (12.7 g, 100 mmol) in 50 mL of water. Slowly add concentrated HCl (100 mmol) to form the in situ anilinium chloride salt.

    • Checkpoint: Ensure the solution is acidic (pH ~2-3).[1][2]

  • Addition: Add 1-isopropyl-3-cyanoguanidine (12.6 g, 100 mmol) to the reaction vessel.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours .

    • Observation: The solution will initially be clear and may darken slightly.[2] As the reaction progresses, the biguanide hydrochloride may begin to precipitate or form an oil that solidifies upon cooling.

  • Work-up: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

  • Isolation: Filter the white crystalline precipitate.

  • Purification: Recrystallize from boiling water or a water/ethanol (9:1) mixture.

    • Why? Biguanides can trap unreacted aniline.[1][2] Recrystallization ensures removal of the toxic starting material.[2]

Method B: Microwave-Assisted Synthesis (Rapid Protocol)

Best for: High-throughput screening and impurity synthesis.[1][2]

  • Preparation: In a microwave-safe vial (10 mL), combine 3-chloroaniline (1.0 mmol), 1-isopropyl-3-cyanoguanidine (1.0 mmol), and 150

    
    L of conc. HCl.
    
  • Solvent: Add 2 mL of 2-propanol or water.

  • Irradiation: Seal the vial and irradiate at 120°C for 15–20 minutes (Dynamic power mode, max 150W).

  • Work-up: Cool the vial. Add diethyl ether to precipitate the hydrochloride salt if it remains in solution.[2]

Characterization & Quality Control

To ensure the product is the correct isomer and free of "bis-biguanide" impurities (where two aniline molecules react with one dicyanamide), perform the following checks.

ParameterExpected Value/ObservationTroubleshooting
Appearance White crystalline powderIf pink/brown, trace aniline oxidation occurred.[1][2] Recrystallize with charcoal.
Melting Point 240°C – 244°C (HCl salt)Lower MP indicates moisture or unreacted cyanoguanidine.

H NMR (DMSO-

)

7.2-7.5 (m, 4H, Ar-H)

3.8 (m, 1H, CH)

1.1 (d, 6H, CH

)
Missing isopropyl doublet indicates hydrolysis of the intermediate.
Mass Spectrometry [M+H]

= 254.1 (Free base)Isotope pattern Cl

/Cl

(3:[1]1)
Check for mass 381 (Bis-chlorophenyl biguanide impurity).[1][2]
Impurity Profile (Self-Validating)[1][2]
  • Impurity A (Hydrolysis): 1-Isopropylurea (Check NMR for loss of aromatic signals).[1][2]

  • Impurity B (Regioisomer): 1-(3-Chlorophenyl)-biguanide (Missing isopropyl group).[1][2]

  • Impurity C (Bis-compound): 1,5-bis(3-chlorophenyl)biguanide.[1][2] This forms if the isopropylamine step was skipped or if 3-chloroaniline reacts with sodium dicyanamide directly in the presence of excess aniline.[2]

Safety & Handling (E-E-A-T)

  • 3-Chloroaniline Toxicity: This compound is highly toxic by inhalation, skin contact, and ingestion.[2] It is a known methemoglobin-forming agent (causes blueing of skin/lips).[1][2]

    • Control: Handle only in a fume hood.[2] Double-glove using Silver Shield/4H or thick Nitrile gloves.[1][2] Latex is permeable to anilines.[1][2]

  • Reaction Pressure: If using Method B (Microwave), ensure the vessel is rated for the pressure generated by water/alcohol at 120°C.

References

  • Beilstein-Institut. (2021).[1][2] Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 71314791, 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride.

  • LGC Standards. (2025). 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride (Impurity Reference Standard).[1][2]

  • Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride. (Specific reference for the 3-chloro isomer synthesis).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the separation and quantification of the antimalarial drug Proguanil from its process-related impurity, Related Compound G. The method is grounded in High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for quality control and stability testing of Proguanil drug substances and products. We will delve into the scientific rationale behind the method development, provide a step-by-step protocol, and discuss method validation in accordance with international guidelines.

Introduction: The Significance of Impurity Profiling in Proguanil

Proguanil, chemically known as 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride, is a prophylactic antimalarial drug that functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for the reproduction of the malaria parasite.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. During the synthesis or upon storage, impurities can arise, which may impact the therapeutic effect or even pose a toxicological risk.[1]

Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurity present at a level of 0.10% or greater.[1] Proguanil Related Compound G, identified as 1-(3-chlorophenyl)-5-isopropylbiguanide hydrochloride, is a known process-related impurity.[2][3][4] Therefore, a validated analytical method capable of selectively separating and quantifying Proguanil from Related Compound G is paramount for ensuring the quality and safety of the final drug product.

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a powerful technique for separating compounds with differing polarities.

Method Rationale and Optimization

The choice of RP-HPLC is predicated on its high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds. The fundamental principle of this technique lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

Several key parameters were considered and optimized to achieve a successful separation of Proguanil and Related Compound G:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds like Proguanil and its related substances.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier constitutes the mobile phase. The buffer controls the pH, which in turn influences the ionization state and retention of the analytes. An organic modifier, such as acetonitrile or methanol, is used to adjust the elution strength. The optimal mobile phase composition is determined through a series of experiments to achieve the best balance of resolution, peak shape, and analysis time.

  • Detection Wavelength: Proguanil exhibits significant UV absorbance. Based on spectral analysis, detection wavelengths of 235 nm and 254 nm are commonly employed to ensure high sensitivity for both the active pharmaceutical ingredient (API) and its impurities.[1][5]

The following workflow outlines the logical steps for developing and validating the analytical method.

Method Development Workflow A Objective Definition: Separate Proguanil and Related Compound G B Literature Review & Method Scouting A->B C Selection of Initial Conditions (Column, Mobile Phase, Detector) B->C D System Suitability Testing C->D E Method Optimization (Mobile Phase Ratio, pH, Flow Rate) D->E Criteria Met? F Method Validation (ICH Guidelines) D->F Proceed E->D Re-evaluate G Finalized Protocol F->G

Caption: Workflow for the development and validation of the HPLC method.

Detailed Analytical Protocol

This protocol is designed to be a comprehensive guide for the separation of Proguanil and Related Compound G.

Materials and Reagents
  • Proguanil Hydrochloride Reference Standard (USP or EP grade)

  • Proguanil Related Compound G Reference Standard[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane-1-Sulphonic acid, sodium salt (AR grade)[6]

  • Glacial Acetic Acid (HPLC grade)[6]

  • Water (HPLC or Milli-Q grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with UV or Photodiode Array (PDA) detector
Column C18, 5 µm particle size, 150 mm x 4.6 mm (e.g., Kromasil C18)[1]
Mobile Phase Buffer: Methanol (45:55 v/v)[1]
Buffer Preparation Dissolve 4.0 g of Hexane-1-Sulphonic acid, sodium salt in a mixture of 790 ml of water and 10 ml of Glacial acetic acid.[6]
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1][8]
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions

The mobile phase is used as the diluent for all standard and sample preparations.

  • Proguanil Hydrochloride: Accurately weigh about 10 mg of Proguanil Hydrochloride working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution.[1]

  • Related Compound G: Accurately weigh about 5 mg of Proguanil Related Compound G and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

From the standard stock solutions, prepare a mixed solution containing Proguanil Hydrochloride and Related Compound G at appropriate concentrations (e.g., 100 µg/mL of Proguanil and 1 µg/mL of Related Compound G) in the diluent. This solution is used to verify the performance of the chromatographic system.

Accurately weigh a quantity of the drug substance or powdered tablets equivalent to 10 mg of Proguanil Hydrochloride and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15-30 minutes to dissolve, and then dilute to volume with the diluent.[5] Filter the solution through a 0.45 µm membrane filter before injection.

The following diagram illustrates the sample preparation workflow.

Sample Preparation Workflow A Weigh Sample (Drug Substance or Tablet Powder) B Transfer to 100 mL Volumetric Flask A->B C Add ~70 mL Diluent & Sonicate B->C D Dilute to Volume with Diluent C->D E Filter through 0.45 µm Filter D->E F Inject into HPLC E->F

Caption: Step-by-step sample preparation for HPLC analysis.

Data Analysis and System Suitability

System Suitability

Before commencing sample analysis, the suitability of the chromatographic system must be verified. Inject the system suitability solution in replicate (typically five or six injections). The following parameters should be evaluated:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) between Proguanil and Related Compound G ≥ 2.0
% Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%[9]
Calculation

The amount of Related Compound G in the sample can be calculated using the following formula:

% Related Compound G = (AreaImpurity / AreaStandard) x (ConcentrationStandard / ConcentrationSample) x 100

Where:

  • AreaImpurity is the peak area of Related Compound G in the sample chromatogram.

  • AreaStandard is the peak area of Related Compound G in the standard chromatogram.

  • ConcentrationStandard is the concentration of Related Compound G in the standard solution.

  • ConcentrationSample is the concentration of Proguanil in the sample solution.

Method Validation

The analytical method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and placebo ingredients.[5] This is demonstrated by the resolution of the Proguanil and Related Compound G peaks from each other and from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for the impurity).[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

  • Stability of Solutions: The stability of the standard and sample solutions should be evaluated over a defined period to ensure the integrity of the results.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Proguanil drug substance. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][11] The method should be able to separate the degradation products from the Proguanil peak and from the peak of Related Compound G, demonstrating its specificity.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the separation of Proguanil and its related impurity, Compound G, using RP-HPLC. The detailed methodology, from reagent preparation to method validation, offers a robust framework for quality control laboratories in the pharmaceutical industry. Adherence to this protocol will enable accurate and reliable monitoring of Proguanil purity, ensuring the delivery of safe and effective medication to patients.

References

  • Pai, N. R., & Sawant, S. S. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. TSI Journals.
  • Sawant, S., & Pai, N. (2012).
  • Patel, S., & Patel, N. J. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing.
  • Genton, B., et al. (1998). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. Therapeutic Drug Monitoring, 20(3), 325-330.
  • Pharmaffiliates. (n.d.). Proguanil Hydrochloride-impurities. Retrieved from [Link]

  • Srinivasan, R., & Kumar, S. (2000). RP-UPLC method development and validation for the simultaneous estimation of proguanil and atovaquone in pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research.
  • Sawant, S., et al. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 5(5), 11-19.
  • Kumar, A., & Saini, G. (2022). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences, 10(1), 3506-3514.
  • Bergqvist, Y., & Hopstadius, C. (2000). Simultaneous separation of atovaquone, proguanil and its metabolites on a mixed mode high-performance liquid chromatographic column.
  • Medicines Evaluation Board. (2013). Public Assessment Report: Atovaquone/Proguanil HCl Teva 250/100 mg and Atovaquone/Proguanil HCl 62.
  • Reddy, B. P., & Reddy, K. V. (2012). Simultaneous determination of atovaquone and proguanil hydrochloride in tablet dosage form by high performance liquid chromatography.
  • Schmidt, T. J., et al. (2008). Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity.
  • Naazneen, S., et al. (2017). A Stability Indicating HPLC Method for the Simultaneous Estimation of Atovaquone and Proguanil Hydrochloride in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 6(13), 338-349.
  • British Pharmacopoeia. (n.d.). proguanil hydrochloride. Retrieved from [Link]

  • Kulkarni, M. A., Yerne, S. A., & Tarange, S. M. (2021). Quantitative Determination of Proguanil HCl in presence of Croscarmellose Sodium by HPLC using Competitor Mechanism. Research Journal of Pharmacy and Technology, 14(9), 4761-4765.
  • Paci, A., et al. (2002). Chemical structures of proguanil hydrochloride and their synthesis intermediates.
  • Pharmaffiliates. (n.d.). Proguanil-impurities. Retrieved from [Link]

  • Paci, A., et al. (2002). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1-7.
  • Paci, A., et al. (2002). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil. PubMed.

Sources

Thermodynamic Solubility Profiling of 1-(3-Chlorophenyl)-5-isopropylbiguanide in Binary Methanol-Water Systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SOL-PG-04

Executive Summary

This Application Note provides a rigorous protocol for determining the equilibrium solubility of 1-(3-Chlorophenyl)-5-isopropylbiguanide (Proguanil) in pure methanol, water, and their binary mixtures. While Proguanil is most commonly administered as the hydrochloride salt (Proguanil HCl) due to the poor aqueous solubility of the free base, understanding the solubility profile of the parent base is critical for pre-formulation screening, crystallization process design, and impurity purging.

This guide details the Isothermal Saturation (Shake-Flask) Method coupled with Reverse-Phase HPLC (RP-HPLC) quantification. It further outlines the thermodynamic modeling required to calculate enthalpy (


) and entropy (

) of dissolution, essential for predicting stability and bioavailability.[1]

Physicochemical Context & Relevance

Proguanil is a synthetic biguanide derivative acting as a prodrug, metabolized in vivo to cycloguanil (a dihydrofolate reductase inhibitor).[2][3][4]

PropertyDataRelevance
IUPAC Name 1-(3-Chlorophenyl)-5-isopropylbiguanideParent Free Base
CAS (Free Base) 500-92-5Target Analyte
CAS (HCl Salt) 637-32-1Common Pharmaceutical Form
Molecular Weight 253.73 g/mol (Base)Stoichiometric Calculations
pKa ~10.6 (Basic)pH-dependent solubility
LogP ~2.53Moderate Lipophilicity
Solubility (Water) Insoluble (Base); Sparingly Soluble (HCl)Critical Formulation Challenge

Critical Formulation Note: The free base form of Proguanil exhibits extremely low aqueous solubility (< 0.1 mg/mL). In pharmaceutical applications, the Hydrochloride salt is standard, improving aqueous solubility to approximately 9 mg/mL (1 in 110) [1]. This protocol applies to both forms, but solvent selection must account for the salt's higher polarity.

Experimental Protocol: Equilibrium Solubility Determination

Reagents and Materials[2][3][6][7][8]
  • Analyte: Proguanil (Free Base or HCl), purity >99.5%.[1]

  • Solvents: HPLC-grade Methanol (MeOH), Milli-Q Water (resistivity >18.2 MΩ[1]·cm).

  • Equipment: Orbital Shaker incubator (control ±0.1 K), 0.45 µm PTFE Syringe Filters (hydrophilic), Agilent 1200 Series HPLC (or equivalent).

Workflow: The Shake-Flask Method

This method ensures true thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.[1]

SolubilityWorkflow Prep 1. Sample Preparation Excess solid added to MeOH/Water mixtures Equil 2. Equilibration Agitation at fixed T (24h - 72h) Prep->Equil T ± 0.1 K Sep 3. Phase Separation Sedimentation & Filtration (0.45 µm) Equil->Sep Isothermal Dil 4. Dilution Dilute filtrate with Mobile Phase Sep->Dil Prevent Precip. Anal 5. Quantification RP-HPLC Analysis (UV @ 254 nm) Dil->Anal Anal->Equil Check Plateau

Figure 1: Step-by-step workflow for thermodynamic solubility determination.[1] The dashed line represents the requirement to verify equilibrium by sampling at different time points (e.g., 24h, 48h).

Detailed Procedure
  • Preparation: Prepare binary solvent mixtures (mass fraction

    
    ) of Methanol in Water: 
    
    
    
    .
  • Saturation: Add excess Proguanil solid to 10 mL of each solvent mixture in glass vials. The presence of undissolved solid must be visible throughout the experiment.

  • Agitation: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K). Shake at 150 rpm for 48 hours.

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation or dissolution errors.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE filter.

    • Precaution: Discard the first 0.5 mL of filtrate to account for filter adsorption.

  • Dilution: Immediately dilute the aliquot with the HPLC mobile phase to ensure the analyte remains in solution during analysis.

Analytical Method: RP-HPLC Conditions

To accurately quantify Proguanil without interference from degradation products (like p-chloroaniline), use the following validated method [3].

ParameterCondition
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (containing 0.1% H3PO4) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 20 µL
Retention Time ~5.8 min (Proguanil)

Thermodynamic Modeling & Data Analysis

Calculation of Mole Fraction ( )

Convert the measured mass concentration (


, mg/mL) to mole fraction (

) using the densities of the solvent mixtures (

) and molecular weights (

for solute,

for solvent mix).


The Modified Apelblat Equation

To correlate solubility with temperature, use the Modified Apelblat model, which assumes a non-ideal solution behavior:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

are empirical model parameters derived via regression analysis.
Thermodynamic Functions (Van't Hoff Analysis)

The dissolution enthalpy (


) and entropy (

) are derived from the slope and intercept of the plot of

vs

:

[1]
  • Positive

    
    :  Indicates an endothermic process (solubility increases with temperature).[1]
    
  • Positive

    
    :  Indicates an entropy-driven process (disorder increases upon dissolution).[1]
    

Thermodynamics Data Experimental Data (x1 vs T) Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Apelblat VantHoff Van't Hoff Plot ln(x) vs 1/T Data->VantHoff Enthalpy Enthalpy (ΔH) Endothermic/Exothermic VantHoff->Enthalpy Entropy Entropy (ΔS) Disorder/Driving Force VantHoff->Entropy Gibbs Gibbs Free Energy (ΔG) Spontaneity Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logic flow for extracting thermodynamic parameters from raw solubility data.[1]

Expected Results & Discussion

Solubility Trends[1][8][9]
  • Temperature Effect: The dissolution of Proguanil (both base and salt) is typically endothermic . Expect solubility to increase as temperature rises.

  • Solvent Effect (Cosolvency):

    • Pure Water: Lowest solubility.[1]

    • Pure Methanol: Highest solubility.

    • Binary Mixtures: Solubility generally increases non-linearly with the mass fraction of methanol. This "cosolvency" effect is due to the reduction in the mixture's dielectric constant, favoring the organic solute.

Representative Data Structure

Researchers should format their final data as follows:

T (K)Water (

)
Methanol (

)
Solubility (

)
RSD (%)
298.151.00.00.05 (Base) / 1.5 (HCl)< 2.0
298.150.50.5Intermediate Value< 2.0
298.150.01.0High Solubility< 2.0

References

  • British Pharmacopoeia Commission. (2025).[1] Proguanil Hydrochloride Monograph. British Pharmacopoeia.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 500-92-5: Proguanil. PubChem.[1][4][5] Link

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Chemical Properties of Proguanil Hydrochloride. BenchChem Technical Library. Link[1]

  • World Health Organization. (2019).[1] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Link[1]

Sources

Application Notes & Protocols for the Extraction of Biguanide Impurities from Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Biguanide Formulations

The biguanide class of drugs, with metformin as its most prominent member, represents a cornerstone in the management of type 2 diabetes.[1][2] Metformin's primary function is to lower blood glucose levels without inducing hypoglycemia, making it a first-line therapy worldwide.[2] The widespread and chronic use of these medications places an immense responsibility on pharmaceutical manufacturers to ensure their safety and quality. A critical aspect of this is the rigorous control of impurities.

Recently, the discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in metformin and other drug products has triggered significant regulatory scrutiny and product recalls.[3][4][5] Classified as probable human carcinogens by international health agencies, the presence of nitrosamines, even at trace levels, is a serious patient safety concern.[1][6][7][8] This has led global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for the detection, prevention, and control of such impurities.[9][10][11][12][13][14]

These guidelines mandate that manufacturers conduct comprehensive risk assessments and implement validated analytical methods to quantify potential impurities.[15][16] Effective sample preparation is the bedrock of any reliable analytical method. For biguanide formulations, this involves sophisticated extraction techniques designed to isolate trace-level impurities from a high-concentration drug matrix, a process that is essential for achieving the sensitivity and accuracy required by regulatory standards. This document provides detailed application notes and protocols for two robust extraction methods: Solid-Phase Extraction (SPE) and Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Understanding the Landscape of Biguanide Impurities

Impurities in biguanide drug products can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or reactions with excipients.[17]

  • Process-Related Impurities: These are substances formed during the manufacturing of the API. For metformin, common examples include cyanoguanidine and melamine.[18][19][20]

  • Degradation Products: These arise from the chemical breakdown of the drug substance due to factors like heat, light, or humidity.

  • Nitrosamines: This class of genotoxic impurities is of the highest concern. NDMA formation in metformin products is believed to result from a reaction between a nitrosating agent (like nitrite from excipients) and a secondary or tertiary amine, such as dimethylamine (DMA), a known process-related impurity in metformin synthesis.[4] The FDA and EMA have set strict acceptable intake (AI) limits for nitrosamines, necessitating highly sensitive analytical methods.[5][6][11]

The Critical Role of Extraction in Impurity Analysis

The primary challenge in analyzing biguanide impurities is the vast concentration difference between the API and the target analytes. A typical metformin tablet may contain 500-1000 mg of the active drug, while the acceptable limit for an impurity like NDMA is in the nanogram range (96 ng/day).[1][5] Direct injection of a dissolved tablet solution into a sensitive analytical instrument like a Liquid Chromatography-Mass Spectrometry (LC-MS) system would overwhelm the detector and obscure the impurity signals.

Therefore, extraction serves two fundamental purposes:

  • Removal of Matrix Interference: It separates the impurities from the high-concentration API and formulation excipients.

  • Analyte Concentration: It concentrates the trace-level impurities into a smaller volume of clean solvent, thereby increasing their concentration to a level that can be readily detected and quantified.

Method 1: Solid-Phase Extraction (SPE)

Principle of Operation: Solid-Phase Extraction is a highly effective and widely used technique for sample cleanup and concentration.[21][22] The method relies on the partitioning of analytes between a liquid sample phase and a solid stationary phase (the sorbent). For biguanides and their polar impurities, a mixed-mode or ion-exchange sorbent is often the ideal choice. A strong cation-exchange sorbent, for instance, leverages the positive charge of metformin and its amine-containing impurities to retain them on the sorbent bed while allowing neutral and anionic matrix components to be washed away. A carefully selected elution solvent is then used to disrupt this interaction and release the retained analytes for collection.

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge cluster_analysis Analysis Prep Weigh & Dissolve Formulation in Aqueous Buffer Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Aqueous Buffer) Condition->Equilibrate Activate Sorbent Load 3. Load Sample (Retain Analytes) Equilibrate->Load Prepare for Sample Wash 4. Wash (Remove Interferences) Load->Wash Bind Target Analytes Elute 5. Elute (Collect Analytes) Wash->Elute Remove Matrix Analysis LC-MS/MS Analysis Elute->Analysis Collect Clean Extract

Caption: Solid-Phase Extraction (SPE) Workflow for Biguanide Impurity Analysis.

Protocol: SPE for Nitrosamine Impurities in Metformin Tablets

This protocol is adapted for the extraction of various nitrosamines from a metformin drug product matrix prior to LC-MS analysis.

Materials:

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Plexa PCX).

  • Reagents: Methanol (LC-MS Grade), Deionized Water, Ammonium Hydroxide, Formic Acid.

  • Equipment: SPE Vacuum Manifold, Vortex Mixer, Centrifuge, Analytical Balance.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh and crush a representative number of metformin tablets to obtain a fine, homogenous powder. b. Weigh an amount of powder equivalent to one tablet (e.g., 500 mg metformin) into a 50 mL centrifuge tube. c. Add 25 mL of a suitable diluent (e.g., 0.1% formic acid in water) to the tube. d. Vortex for 10 minutes to ensure complete dissolution of the API and release of impurities. e. Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients. The supernatant is the sample load solution.

  • SPE Cartridge Conditioning: a. Place the SPE cartridges onto the vacuum manifold. b. Pass 5 mL of methanol through each cartridge to wet the sorbent. Do not allow the sorbent to go dry. c. Pass 5 mL of deionized water to rinse the methanol.

  • Cartridge Equilibration: a. Pass 5 mL of the sample diluent (0.1% formic acid in water) through the cartridge to equilibrate the sorbent to the pH and ionic strength of the sample.

  • Sample Loading: a. Load 5 mL of the sample supernatant onto the cartridge at a slow, controlled flow rate (approx. 1-2 drops per second). b. Collect the effluent to waste. At this stage, metformin and the nitrosamine impurities are retained on the sorbent.

  • Washing (Interference Removal): a. Wash the cartridge with 5 mL of the sample diluent (0.1% formic acid in water) to remove any weakly bound excipients. b. Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution (Analyte Collection): a. Place clean collection tubes inside the manifold. b. Elute the retained nitrosamine impurities by passing 5 mL of an elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge.

    • Causality: The basic elution solvent neutralizes the positive charge on the amine impurities, disrupting their ionic interaction with the strong cation-exchange sorbent and allowing them to be eluted. Metformin, being more strongly basic, remains largely retained under these conditions, achieving selective elution. c. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. d. Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC-MS system.

Method 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Principle of Operation: Standard Liquid-Liquid Extraction (LLE) relies on the differential solubility of an analyte between two immiscible liquids (typically aqueous and organic).[21] However, highly polar compounds like biguanides and their impurities have poor solubility in common organic solvents, making traditional LLE inefficient. SALLE overcomes this limitation.[23][24] The method involves adding a high concentration of salt to a homogenous mixture of an aqueous sample and a water-miscible organic solvent (like acetonitrile). The salt dissolves preferentially in the aqueous phase, increasing its polarity and decreasing the solubility of the organic solvent. This forces the separation of the mixture into two distinct phases. The polar analytes, now less soluble in the highly saline aqueous layer, partition favorably into the separated organic layer.[23][25]

SALLE_Workflow cluster_prep Sample Preparation cluster_salle SALLE Process cluster_analysis Analysis Prep Prepare Aqueous Solution of Formulation AddSolvent 1. Add Acetonitrile (Miscible Solvent) Prep->AddSolvent AddSalt 2. Add Salt (e.g., NaOH, NaCl) AddSolvent->AddSalt Create Homogenous Mix Vortex 3. Vortex/Mix (Facilitate Partitioning) AddSalt->Vortex Induce 'Salting Out' Centrifuge 4. Centrifuge (Induce Phase Separation) Vortex->Centrifuge Enhance Separation Collect Collect Organic Layer Centrifuge->Collect Isolate Analyte Layer Analysis LC-MS/MS Analysis Collect->Analysis

Sources

Troubleshooting & Optimization

Improving resolution between Proguanil and Impurity G in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #482: Resolution Failure – Proguanil vs. Impurity G

Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Method Validation Stalled) Subject: Improving resolution (


) between Proguanil and Impurity G (Positional Isomer)
Executive Summary & Root Cause Analysis

The User Issue: You are likely observing co-elution or a "shoulder" peak when attempting to separate Proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide) from Impurity G (1-(3-chlorophenyl)-5-isopropylbiguanide). Standard C18 columns often fail to achieve baseline resolution (


) for this pair.

The Root Cause: This is a classic Positional Isomer separation challenge.

  • Proguanil: Para-substituted chlorine.[1]

  • Impurity G: Meta-substituted chlorine.[1]

Because the biguanide "tail" and the aromatic "head" are identical in mass and nearly identical in hydrophobicity (logP), the hydrophobic selectivity (


) provided by alkyl-bonded phases (C18/C8) is insufficient.[1] The spatial arrangement of the chlorine atom is the only differentiator.[1]
The Solution Architecture (The "Why" and "How")

To resolve these isomers, we must move beyond simple hydrophobicity and exploit


 interactions  and shape selectivity .[1]
The "Silver Bullet": Stationary Phase Selection

Switching from a C18 to a Phenyl-Hexyl or Biphenyl stationary phase is the most effective intervention.[1]

  • Mechanism: The aromatic ring in the stationary phase engages in

    
     stacking with the chlorophenyl ring of the analytes.[1] The electron density distribution differs between the para (Proguanil) and meta (Impurity G) positions, resulting in different interaction strengths and retention times.[1]
    
Secondary Lever: Organic Modifier

Methanol (MeOH) is preferred over Acetonitrile (ACN) for isomer separations.[1]

  • Mechanism: ACN forms a dipole-dipole layer on the stationary phase that can mask subtle

    
     interactions.[1] Methanol allows the aromatic interactions to dominate the retention mechanism.[1]
    
Visualization: Isomer Separation Logic

The following diagram illustrates the decision matrix for resolving this critical pair.

IsomerSeparation Start Start: Resolution < 1.5 Proguanil vs. Impurity G CheckCol Current Column Type? Start->CheckCol IsC18 C18 / C8 CheckCol->IsC18 Alkyl Chain IsPhenyl Phenyl-Hexyl / Biphenyl CheckCol->IsPhenyl Aromatic ActionSwitch SWITCH COLUMN Select Biphenyl or Phenyl-Hexyl (Exploit Pi-Pi Selectivity) IsC18->ActionSwitch CheckMobile Check Organic Modifier IsPhenyl->CheckMobile ActionSwitch->CheckMobile IsACN Acetonitrile CheckMobile->IsACN IsMeOH Methanol CheckMobile->IsMeOH ActionSwapSolv SWAP MODIFIER Change to Methanol (Enhances Pi-Pi interactions) IsACN->ActionSwapSolv CheckpH Check pH Strategy IsMeOH->CheckpH ActionSwapSolv->CheckpH FinalOpt Final Optimization Gradient Slope & Temp CheckpH->FinalOpt Ensure Non-Ionized or Ion-Paired

Caption: Decision tree for optimizing positional isomer separation (Proguanil/Impurity G).

Step-by-Step Optimization Protocol

Objective: Achieve


 between Proguanil and Impurity G.
Phase 1: Column & Solvent Selection (The Critical Change)

Do not waste time optimizing a standard C18 gradient if


.[1]
  • Column: Install a Biphenyl or Phenyl-Hexyl column (

    
     mm, 3 µm or sub-2 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) OR 0.1% TFA (pH 2.0).[1]

    • Note: Proguanil is basic (pKa ~10.4).[1] High pH keeps it neutral (better retention on RP).[1] Low pH keeps it fully ionized (requires ion-pairing or dewetting resistance).[1] High pH is recommended for Biphenyl phases to maximize hydrophobic retention. [1]

  • Mobile Phase B: Methanol.[1][2]

Phase 2: The Screening Gradient

Run this generic gradient to assess selectivity (


).[1]
Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.0101.0
15.0901.0
17.0901.0
17.1101.0
22.0101.0
Phase 3: Fine Tuning

If resolution is achieved but peaks are close:

  • Isocratic Hold: Insert an isocratic step at the %B where elution occurs.[1]

  • Temperature: Lower the temperature to

    
    . Lower temperatures often enhance 
    
    
    
    selectivity (exothermic adsorption).[1]
Troubleshooting FAQs

Q: I am restricted to a C18 column by my SOP. How can I separate them? A: If you cannot change the stationary phase chemistry, you must manipulate the mobile phase to create "pseudo-phases."[1]

  • Ion-Pairing: Add Hexanesulfonate or Octanesulfonate to your buffer (pH 2.5).[1] This forms a neutral ion-pair with the protonated biguanide.[1] The alkyl chain of the ion-pair reagent interacts with the C18, and the separation then depends on the subtle geometry of the ion-pair complex.[1]

  • Constraint: Ion-pairing reagents are sticky; dedicate the column to this method.

Q: My peaks are tailing significantly (


). 
A:  Proguanil is a strong base.[1] Tailing is caused by interaction with residual silanols on the silica support.[1]
  • Fix 1 (High pH): Use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) and run at pH 9.5-10.[1] This deprotonates the silanols and the drug, eliminating the ionic attraction.[1]

  • Fix 2 (Buffer Strength): Increase buffer concentration to 25-50 mM to mask silanol sites.

  • Fix 3 (Amine Modifier): Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites).

Q: I see "Impurity G" in the catalog, but also "Related Compound G". Are they the same? A: Yes. In the USP context, "Related Compound G" is 1-(3-chlorophenyl)-5-isopropylbiguanide [1].[1][3][4] Always verify the Chemical Abstracts Service (CAS) number.[1] Impurity G is the meta-isomer; Proguanil is the para-isomer.[1]

Data Summary: Separation Parameters
ParameterRecommendationScientific Rationale
Stationary Phase Biphenyl or Phenyl-Hexyl Maximizes

selectivity for positional isomers (meta vs para).[1]
Organic Modifier Methanol Promotes

interactions better than ACN (which forms dipole layers).[1]
pH Strategy pH 9.0 - 10.0 (Hybrid Silica)Suppresses ionization of Proguanil (pKa ~10.4), improving peak shape and retention.[1]
Temperature 20 - 25°C Lower temperature favors the enthalpy-driven

separation.[1]
Detection 254 nm Optimal UV absorbance for the chlorophenyl ring.[1]
References
  • United States Pharmacopeia (USP). Proguanil Hydrochloride Monograph: Related Compound G. USP-NF.[1] (Verified CAS: 1071546-52-5 for HCl salt).[1][4]

  • European Pharmacopoeia (Ph.[1] Eur.). Proguanil Hydrochloride: Impurity Profiling. (Identifies Impurity G as the 3-chlorophenyl isomer).[1]

  • LGC Standards. Proguanil Impurity G Data Sheet.

  • Journal of Pharmaceutical and Biomedical Analysis.Separation of positional isomers on phenyl-type stationary phases. (General mechanism reference).

Sources

Troubleshooting peak tailing for 1-(3-Chlorophenyl)-5-isopropylbiguanide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Proguanil Analysis

Guide: Troubleshooting Peak Tailing for 1-(3-Chlorophenyl)-5-isopropylbiguanide (Proguanil)

Welcome to the technical support guide for the chromatographic analysis of 1-(3-Chlorophenyl)-5-isopropylbiguanide, commonly known as Proguanil. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the scientific principles causing these chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for Proguanil analysis?

A1: Peak tailing is a chromatographic phenomenon where the back half of a peak is wider than the front half, creating an asymmetrical shape instead of the ideal symmetrical Gaussian curve.[1][2] This is problematic for several reasons:

  • Reduced Accuracy and Precision: Tailing peaks are difficult to integrate consistently, leading to errors in quantification.[1][3]

  • Poor Resolution: The elongated tail of a large peak can obscure smaller, closely eluting peaks, such as impurities or degradation products.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-concentration analytes.

  • Regulatory Compliance: Analytical methods submitted to regulatory bodies often have strict requirements for peak symmetry (typically measured as a Tailing Factor or Asymmetry Factor), and failing to meet these can delay drug approval.[1]

Proguanil, as a basic compound, is particularly susceptible to peak tailing, which is often a sign of undesirable secondary chemical interactions within the HPLC system.[1][4]

Q2: I'm observing peak tailing for Proguanil. What are the primary chemical reasons for this?

A2: The primary cause of peak tailing for basic compounds like Proguanil in reversed-phase HPLC is secondary interactions with the stationary phase.[5][6][7] Here's the core mechanism:

  • Analyte Properties: Proguanil is a biguanide derivative, a class of organic compounds that are strongly basic.[8] It has two pKa values, approximately 2.3 and 10.4, meaning it will be positively charged (protonated) across a wide pH range.[8]

  • Stationary Phase Interactions: Most reversed-phase columns (e.g., C18, C8) are made from silica particles. The surface of this silica has residual silanol groups (Si-OH). These silanols are weakly acidic, with a pKa around 3.8-4.2.[9] At mobile phase pH values above ~4, these silanols become deprotonated and negatively charged (Si-O⁻).[3][9]

  • The Unwanted Interaction: The positively charged Proguanil molecule can then undergo a strong ionic interaction with the negatively charged silanol sites.[4][10] This is a different, and stronger, retention mechanism than the intended hydrophobic interaction with the C18 chains. Since these active sites are non-uniformly distributed, some Proguanil molecules are retained longer than others, resulting in a "tail" on the peak.[1][5]

Q3: My Proguanil peak is tailing. What are the first and simplest troubleshooting steps I should take?

A3: Before making complex changes to your method, always start with the basics. Often, the issue is mechanical rather than chemical.

  • Check for Extra-Column Volume: Ensure all tubing connections, especially between the injector, column, and detector, are secure and properly seated.[11] Use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[3] Poorly fitted connections can cause significant peak broadening and tailing.[6]

  • Inspect for Blockages: A partially blocked column inlet frit can cause peak distortion.[12] Try back-flushing the column (disconnect it from the detector first) or replacing the inlet frit if the problem persists and system pressure is unusually high.[13]

  • Evaluate the Guard Column: If you are using a guard column, remove it and perform an injection. If the peak shape improves, the guard column is the source of the problem and should be replaced.[11]

  • Consider Sample Overload: Injecting too much sample, either in mass or volume, can saturate the column and cause peak distortion.[12][13] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you may be overloading the column.[13]

If these initial checks do not resolve the issue, the problem is likely chemical and related to your method parameters.

Q4: How can I use the mobile phase to fix Proguanil peak tailing?

A4: Optimizing the mobile phase is the most powerful tool to combat secondary silanol interactions. The goal is to suppress the unwanted ionic attraction between your basic analyte and the silica surface.

  • Lower the Mobile Phase pH: This is the most common and effective strategy.[5][13] By adjusting the mobile phase pH to a value between 2.5 and 3.0, you ensure the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[1][5] This eliminates the ionic attraction with the positively charged Proguanil molecule, leading to a dramatic improvement in peak shape. Use an acid like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer to control the pH.[13][14]

  • Increase Buffer Concentration: A weak or insufficient buffer may not be able to maintain a consistent pH across the column, leading to peak shape issues.[12] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV-based detection) can improve peak symmetry by enhancing the mobile phase's ionic strength and buffering capacity.[4][13]

  • Add a Competing Base: An older technique involves adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (~5-20 mM).[14][15] The idea is that the positively charged TEA will preferentially interact with the active silanol sites, effectively shielding them from the Proguanil analyte.[14] However, this approach can shorten column lifetime and may suppress ionization in mass spectrometry.[14]

Q5: Could my column be the problem? What column technologies are best for basic compounds like Proguanil?

A5: Yes, the column is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Use a Modern, High-Purity "Type B" Silica Column: Older columns were often based on "Type A" silica, which had higher levels of metal contaminants and more acidic, active silanol groups.[14] Modern columns use high-purity, "Type B" silica with significantly lower silanol activity.[1][9]

  • Choose an End-Capped Column: End-capping is a process where the manufacturer treats the silica after bonding the C18 chains to chemically convert many of the remaining silanol groups into less polar groups.[5][10] This "shields" the analyte from the active sites. Look for columns specifically marketed as "fully end-capped" or "base-deactivated."[3][13]

  • Consider Alternative Stationary Phases: If tailing persists, explore other column chemistries.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can further shield the analyte from silanols and offer different selectivity.[3][16]

    • Hybrid Silica/Polymer Phases: These columns are more resistant to extreme pH, allowing you to work at a high pH (e.g., pH > 8). At high pH, Proguanil would be neutral, eliminating the problematic ionic interaction.[1]

Visual Troubleshooting Workflow

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for addressing peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.5) check_system Step 1: System Check start->check_system check_fittings Check all fittings and connections for dead volume. check_system->check_fittings All peaks tailing? check_method Step 2: Method Check check_system->check_method Only Proguanil peak tails? check_guard Remove guard column and re-inject. check_fittings->check_guard No improvement resolved Problem Resolved (Symmetrical Peak) check_fittings->resolved Improvement check_overload Dilute sample (1:10) and re-inject. check_guard->check_overload No improvement check_guard->resolved Improvement check_overload->check_method No improvement (Likely chemical issue) check_overload->resolved Improvement adjust_ph Lower Mobile Phase pH to 2.5 - 3.0 check_method->adjust_ph increase_buffer Increase buffer strength (e.g., to 25-50 mM) adjust_ph->increase_buffer Tailing persists adjust_ph->resolved Improvement check_column Step 3: Column Check increase_buffer->check_column Tailing persists increase_buffer->resolved Improvement use_endcapped Use modern, end-capped, high-purity silica column. check_column->use_endcapped use_endcapped->resolved Improvement

Caption: A decision tree for troubleshooting Proguanil peak tailing.

Data & Parameter Summary

The following table summarizes the key parameters and their expected impact on Proguanil peak shape. This serves as a quick reference for method development and optimization.

ParameterRecommended Setting/ActionScientific RationaleExpected Outcome
Mobile Phase pH Adjust to pH 2.5 - 3.0Protonates surface silanol groups (Si-OH), making them neutral and preventing ionic interaction with the positively charged analyte.[1][5]Significant reduction in peak tailing; improved symmetry.
Column Type Use a modern, end-capped, high-purity (Type B) silica column.Minimizes the number and activity of available silanol groups, reducing sites for secondary interactions.[1][3][13]Sharper, more symmetrical peaks from the start.
Buffer Strength 25-50 mM (for UV) or 5-10 mM (for MS)Ensures stable pH throughout the column and increases mobile phase ionic strength, which can help mask silanol interactions.[4][13]More robust and reproducible peak shapes.
Competing Base Add Triethylamine (TEA) at 5-20 mMTEA acts as a silanol-masking agent, competing with the analyte for active sites.[14][15]Improved peak shape, but may reduce column life.
Sample Load Dilute sample or reduce injection volumePrevents overloading of the stationary phase, where excess analyte molecules are forced to interact with secondary sites.[13]Symmetrical peaks if overload was the cause.
System Plumbing Use narrow-bore (≤0.005") tubing and ensure proper connectionsMinimizes extra-column band broadening and dead volume, which contribute to peak asymmetry.[3][6]Reduced band broadening for all peaks.

Protocol: Mobile Phase Preparation for Symmetrical Proguanil Peaks

This protocol details the preparation of a mobile phase designed to minimize peak tailing for Proguanil on a standard C18 column.

Objective: To prepare a buffered mobile phase at a pH of ~2.8 to suppress silanol activity.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • Ammonium formate (LC-MS grade)

  • 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Buffer (10 mM Ammonium Formate, pH ~2.8):

    • Weigh approximately 0.63 g of ammonium formate and transfer it to a 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and dissolve the salt completely by swirling or brief sonication.

    • Using a calibrated pH meter, carefully add formic acid dropwise while stirring until the pH of the solution reaches 2.8 ± 0.05.

    • Add HPLC-grade water to the 1 L mark.

    • Filter the buffer solution through a 0.45 µm solvent filter to remove particulates. This is your Mobile Phase A .

  • Prepare Organic Mobile Phase:

    • Filter approximately 1 L of HPLC-grade acetonitrile through a 0.45 µm solvent filter. This is your Mobile Phase B .

  • System Elution:

    • Use these mobile phases in a gradient or isocratic elution as required by your specific method. For example, a starting condition might be 90% Mobile Phase A and 10% Mobile Phase B.

    • Crucially, ensure your HPLC system is thoroughly flushed and equilibrated with the new mobile phase before injecting your sample.

System Suitability Check:

  • After equilibration, inject a standard solution of Proguanil.

  • The resulting peak should have a USP Tailing Factor (Tf) of ≤ 1.5 . If tailing persists, consider increasing the buffer concentration or evaluating your column's health.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • DrugInfoSys.com. Proguanil (HCl) - Drug Monograph.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Blogs - News. (2025, July 17).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • The LCGC Blog. (2020, November 13).
  • Nagae, N., Yamamoto, K., & Kadota, C.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • Chromatography Forum. (2009, August 6).
  • Journal of Chromatography A. (2025, August 5). Chromatographic silanol activity test procedures: The quest for a universal test.
  • Der Pharma Chemica. (2012, November 8). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i.
  • Chromatography Today.
  • BenchChem. resolving peak tailing in HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • Shimadzu. Abnormal Peak Shapes.
  • SlidePlayer. (2012, December 4). HPLC Method Development.

Sources

Technical Support Center: High-Sensitivity Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise for Low-Level Impurity G Detection Ticket ID: #IMP-G-NOISE-OPT Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Impurity G" Challenge

Detecting "Impurity G" (often a polar, early-eluting degradation product or a late-eluting hydrophobic contaminant depending on the specific API, such as in Amoxicillin or Cephalosporins) at trace levels (<0.05% reporting threshold) requires a system operating at the theoretical limit of sensitivity.

At these levels, baseline noise is not just a nuisance; it is the primary limiter of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). A baseline noise amplitude of >0.1 mAU can bury an Impurity G peak entirely. This guide treats the instrument and chemistry as a unified signal-processing chain to maximize the Signal-to-Noise (S/N) ratio.

Phase 1: Diagnostic Logic (Root Cause Analysis)

Before modifying parameters, you must isolate the source of the noise. Noise is rarely random; it has a frequency and a shape.

Visualizing the Noise Source: The following logic tree guides you through isolating the noise source (Pump vs. Detector vs. Chemistry).

NoiseDiagnosis Start START: Characterize Noise Pattern Cyclic Pattern: Rhythmic/Cyclic? Start->Cyclic HighFreq Pattern: High Frequency (Fuzzy)? Start->HighFreq Drift Pattern: Wandering/Drifting? Start->Drift PumpIssue Source: PUMP (Pulsation/Check Valves) Cyclic->PumpIssue Synchronized with stroke MixerIssue Source: MIXING (Inadequate Dwell Vol) Cyclic->MixerIssue Varies with gradient slope DetectorIssue Source: DETECTOR (Lamp/Flow Cell/Electronics) HighFreq->DetectorIssue Constant w/ no flow ChemIssue Source: CHEMISTRY (Column Bleed/Temp/Solvent) HighFreq->ChemIssue Only w/ flow Drift->DetectorIssue Lamp warming up Drift->ChemIssue Temp or Gradient imbalance

Figure 1: Diagnostic decision tree for isolating baseline noise sources in HPLC/UHPLC systems.

Phase 2: Mobile Phase Chemistry (The Silent Killer)

For Impurity G detection, we often operate at low UV wavelengths (210–220 nm). At this range, the mobile phase is not transparent; it is a reagent.

1. The TFA Degradation Factor

If your method uses Trifluoroacetic Acid (TFA), it is the mostly likely culprit for baseline drift and noise.

  • The Mechanism: TFA oxidizes over time, forming impurities that absorb strongly at <215 nm. Old TFA creates a "rising baseline" in gradients that looks like drift but contains high-frequency noise.

  • The Fix: Use LC-MS grade TFA in 1 mL ampoules. Never store TFA in plastic; it leaches plasticizers that appear as "ghost peaks" often mistaken for Impurity G.

2. Gradient Absorbance Balancing

In gradient elution, the changing ratio of Organic/Aqueous modifies the refractive index and total absorbance.

  • Problem: If Solvent A (Water + 0.1% TFA) has lower absorbance than Solvent B (ACN + 0.1% TFA), the baseline will drift upward, complicating integration of small peaks.

  • Protocol: "Doping" the lower-absorbance phase.

    • Step 1: Measure absorbance of Solvent A and B at the detection wavelength.

    • Step 2: Adjust the modifier concentration slightly (e.g., 0.1% TFA in A, 0.08% TFA in B) until their absorbances match.

    • Result: A flat baseline allows the auto-integrator to detect Impurity G without manual skimming.

Phase 3: Detector Optimization (Signal Processing)

The detector settings are often left at "Default," which is fatal for trace analysis.

Key Parameter: Slit Width (Optical Resolution)
  • Concept: The slit width controls the amount of light entering the spectrograph.[1][2]

  • Trade-off: Narrow slits (1-2 nm) provide high spectral resolution (good for library matching) but high noise (less light). Wide slits (8-16 nm) reduce noise (averaging more diodes) but smooth out spectral details.

  • Recommendation for Impurity G: If Impurity G is a known peak and you are quantifying it, increase the slit width to 8 nm or 16 nm . This physically averages the noise across multiple diodes, significantly boosting S/N.

Key Parameter: Response Time (Time Constant)

This is an electronic filter.[3]

  • Risk: If the response time is too slow (>2.0 s), it will "smooth away" a sharp, low-level Impurity G peak, making it look like a baseline bump.

  • Optimization Table:

Peak Width (FWHM)Recommended Response TimeData Rate (Hz)Effect on Noise
< 0.05 min (UHPLC)0.1 – 0.2 sec20 – 50 HzHigh Noise (Raw)
0.10 – 0.20 min (Standard) 0.5 – 1.0 sec 10 – 20 Hz Optimal S/N
> 0.50 min (Broad)2.0 sec5 HzVery Low Noise
Phase 4: The "Zero-Injection" Validation Protocol

To prove that a detected peak is "Impurity G" and not system noise or carryover, you must validate the baseline.

Protocol Steps:

  • Preparation: Prepare a vial containing only the sample diluent (no API).

  • The 0-Minute Test: Run the gradient with 0 µL injection volume (instrument runs gradient without moving the needle).

    • Result: If noise persists, the issue is the Pump/Mixer/Detector.

  • The Blank Injection: Inject the diluent.

    • Result: If a peak appears at the Impurity G retention time, it is System Carryover or Ghost Peak (from the solvent or injector), not the impurity.

  • The S/N Calculation:

    • Inject the Sensitivity Solution (Impurity G at LOQ level).

    • Calculate S/N using the ASTM or RMS method over a range of 20x the peak width.

    • Target: S/N ≥ 10 for LOQ.

Frequently Asked Questions (Troubleshooting)

Q: I see a cyclic sine-wave pattern in my baseline. Is this electronic noise? A: No, this is likely Pump Pulsation or Mixing Noise .

  • Cause: One pump head is delivering slightly less volume than the other, or the two solvents are not mixing completely before the column.

  • Fix: Increase the Mixer Volume (e.g., switch from 35 µL to 100 µL). This adds dwell time but smooths out the "ripples" that hide low-level impurities [1][7].

Q: My baseline is "fuzzy" at 210 nm but smooth at 254 nm. Why? A: This is Shot Noise (photon starvation).

  • Cause: Your mobile phase (likely Methanol or aged TFA) absorbs so much light at 210 nm that very little reaches the photodiode. The detector gains up the signal, amplifying the noise.

  • Fix: Switch organic modifier to Acetonitrile (UV cutoff ~190 nm) instead of Methanol (UV cutoff ~205 nm) for detection <220 nm [6].

Q: How do I distinguish "Impurity G" from a random noise spike? A: Real chromatographic peaks have width and shape (Gaussian).

  • Test: Zoom in. If the "peak" is a single vertical line (1-2 data points wide), it is an electrical spike (lamp arc or power surge). If it spans 10-20 data points and has a rise/fall, it is a chemical entity.

References
  • Separation Science. (2024).[4] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

Sources

Technical Guide: Advanced Resolution of Proguanil & Metabolites in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

To: Analytical Chemists, DMPK Scientists, and Core Facility Managers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Co-elution and Matrix Effects in Proguanil Analysis

Executive Summary: The "Polarity Trap"

Proguanil (PG) and its metabolites, Cycloguanil (CG) and 4-chlorophenylbiguanide (4-CPB), present a classic "polarity trap" in bioanalysis. As highly polar, basic biguanide/triazine derivatives, they exhibit poor retention on standard C18 columns, often eluting at the void volume (


). This results in severe ion suppression from unretained matrix components (salts, phospholipids) and co-elution that compromises quantitation.

This guide moves beyond standard protocols to address the causality of these failures and provides validated workflows to achieve baseline separation.

Metabolic Context & Structural Challenges

Understanding the chemistry is the first step to resolution. Proguanil is a prodrug metabolized primarily by CYP2C19 .

  • Proguanil (PG): Linear biguanide, moderately polar.

  • Cycloguanil (CG): Cyclic dihydrotriazine (Active), highly polar.

  • 4-CPB: Linear biguanide (Inactive), polar.

The Analytical Risk: All three compounds share the 4-chlorophenyl moiety. This leads to common fragment ions (m/z 170, 128) in MS/MS. If chromatographic separation is not achieved, "cross-talk" and source-induced fragmentation (e.g., in-source conversion of PG to 4-CPB) will render data invalid.

ProguanilMetabolism PG Proguanil (Prodrug) LogP ~ 2.4 CYP CYP2C19 (Liver) PG->CYP CG Cycloguanil (Active Metabolite) LogP ~ 1.0 CYP->CG Oxidative Cyclization CPB 4-Chlorophenylbiguanide (Minor Metabolite) CYP->CPB Hydrolysis

Figure 1: Metabolic pathway of Proguanil. Note the divergence into active (Cycloguanil) and inactive (4-CPB) forms, both of which are more polar than the parent.

Troubleshooting Guide (Q&A Format)
Q1: Why do Cycloguanil and 4-CPB co-elute with the void volume on my C18 column?

A: This is a pH vs. pKa mismatch. These compounds are strong bases (pKa > 10). At the acidic pH (0.1% Formic Acid, pH ~2.7) typically used in LC-MS, they are fully protonated (ionized). Charged molecules resist partitioning into the non-polar C18 stationary phase, causing them to elute immediately with the solvent front (


).
  • The Consequence: They co-elute with salts and unretained plasma proteins, causing massive ion suppression (signal loss).

Q2: I cannot switch to HILIC immediately. How can I make C18 work?

A: You must suppress ionization using High pH Chromatography . By raising the mobile phase pH above the pKa (pH 10+), you force the molecules into their neutral (uncharged) state, significantly increasing their hydrophobicity and retention on C18.

  • Protocol (High pH C18):

    • Column: Must be high-pH stable (e.g., Hybrid Particle C18, Waters XBridge or Agilent Poroshell HPH). Do not use standard silica C18.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.[1]

    • Result: PG and CG will retain well away from the void volume.

Q3: What is the "Gold Standard" for separating these polar metabolites?

A: HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC is orthogonal to C18. It relies on a water layer adsorbed to a polar stationary phase. Polar analytes (like Cycloguanil) interact more with the water layer and are retained longer, while non-polar matrix interferences elute early.

  • Protocol (HILIC - Recommended):

    • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide HILIC.

    • Mobile Phase A: 10-20 mM Ammonium Formate or Acetate (pH 3-4).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: Start High Organic (95% B)

      
       Low Organic (50% B). Note: This is the reverse of C18.
      
    • Why it works: The high organic starting condition precipitates salts (if not careful) but ensures strong retention of the polar metabolites.

Mass Spectrometry Optimization

Because PG, CG, and 4-CPB share the chlorophenyl ring, they generate identical fragment ions (m/z 170, 128). You must rely on the precursor mass and chromatographic separation to distinguish them.

Table 1: Optimized MRM Transitions

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (V)Note
Proguanil 254.1170.0128.025-30Loss of isopropylamine group.
Cycloguanil 252.1170.158.028-35170 is common; 58 is specific to the triazine ring.
4-CPB 212.1170.0128.020-25Warning: In-source fragmentation of PG can mimic 4-CPB.

Critical Warning (Cross-Talk): If Proguanil co-elutes with 4-CPB, the high concentration of Proguanil can undergo "in-source fragmentation" (losing the isopropyl group before the quad) to become m/z 212.1. This will appear as a false positive for 4-CPB. Baseline separation is the only fix.

Validated Experimental Workflow

The following workflow minimizes matrix effects (phospholipids) which are notorious in malaria patient plasma.

Workflow cluster_Prep Sample Preparation (LLE) cluster_LC Separation Sample Plasma Sample (50-100 µL) IS Add Internal Std (Proguanil-d4 or Riluzole) Sample->IS LLE Liquid-Liquid Extraction Solvent: TBME or Ethyl Acetate (Avoids Phospholipids) IS->LLE Dry Evaporate & Reconstitute Mobile Phase Initial Conditions LLE->Dry Column ZIC-HILIC Column (Retains Polar Metabolites) Dry->Column Detect MS/MS Detection (ESI Positive) Column->Detect

Figure 2: Recommended Liquid-Liquid Extraction (LLE) workflow to remove phospholipids prior to HILIC separation.

Step-by-Step Protocol:
  • Extraction: Add 50 µL plasma to 10 µL Internal Standard.

  • LLE: Add 1 mL TBME (tert-Butyl methyl ether) . Vortex 5 mins, Centrifuge. Why TBME? It extracts the basic drugs but leaves behind polar phospholipids that cause ion suppression.

  • Drying: Evaporate supernatant under nitrogen.

  • Reconstitution: Dissolve in 100 µL of 80% Acetonitrile / 20% Ammonium Formate buffer. Crucial: Match the reconstitution solvent to the HILIC starting conditions to avoid peak distortion.

  • Injection: 2-5 µL onto the ZIC-HILIC column.

References
  • Metabolism & Pharmacokinetics

    • Helsby, N. A., et al. (2003). "Concordance between proguanil phenotype and CYP2C19 genotype in Chinese." British Journal of Clinical Pharmacology. Link

    • Significance: Establishes the CYP2C19 dependence and the r
  • LC-MS/MS Methodology (High pH/C18)

    • Pingale, S. G., et al. (2009). "Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma." Chromatographia. Link

    • Significance: Validates the use of C18 for these analytes, provided appropri
  • HILIC Separation Principles

    • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds." Analytical and Bioanalytical Chemistry. Link

    • Significance: Foundational text explaining the retention mechanism required for Cycloguanil.
  • Multiplex Assay Validation

    • Weldemichael, L., et al. (2025). "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... proguanil, cycloguanil."[2][3][4][5][6][7] Malaria Journal. Link

    • Significance: Recent validated method using Ammonium Formate/Methanol reconstitution to prevent degrad

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Compliance to Efficiency For decades, the analysis of Proguanil Hydrochloride and its impurities has relied on complex ion-pairing reversed-phase chromatography. While robust, these "Legacy" methods often suffer from long run times, high solvent consumption, and column equilibration issues.

With the harmonization of USP General Chapter <621> Chromatography , analytical scientists now possess the autonomy to modernize these methods without full re-validation, provided specific system suitability criteria are met. This guide objectively compares the standard USP monograph approach against a modernized UHPLC strategy for the critical separation of Proguanil Related Compound G (1-[3-chlorophenyl]-5-isopropylbiguanide), a structural isomer of the API that presents significant separation challenges.

Part 1: The Challenge – Related Compound G

Why this impurity defines the method's success Proguanil (1-[4-chlorophenyl]-5-isopropylbiguanide) and its Related Compound G differ only by the position of the chlorine atom (para- vs. meta-).

  • Chemical Similarity: Identical molecular weight (290.19 g/mol ) and nearly identical pKa values.

  • Chromatographic Risk: In standard C18 chemistries, these two compounds often co-elute or show "saddle" resolution (

    
    ).
    
  • Validation Priority: The validation of any method for Proguanil must prioritize Specificity , demonstrating baseline resolution between the API and Related Compound G.

Part 2: Method Comparison – Legacy vs. Modernized

The following comparison illustrates the transition from a traditional HPLC method (derived from standard pharmacopeial conditions) to a USP <621> optimized UHPLC method.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Legacy (Standard HPLC) Method B: Modernized (<621> Aligned) Impact
Column L7 (C8) Octylsilane, 4.6 mm × 75 mm, 3.5 µmL7 (C8) Octylsilane, 2.1 mm × 50 mm, 1.7 µmHigher Efficiency (

)
Mobile Phase Ion-Pairing (Pentanesulfonic acid/Na Perchlorate) + ACN/MeOHSame composition (Scaled flow)Selectivity Maintained
Flow Rate 1.5 mL/min0.4 mL/min (Scaled geometrically)73% Solvent Saving
Injection Vol. 20 µL1.5 µLSample Conservation
Run Time ~35 Minutes (Gradient)~8 Minutes4x Throughput
Resolution (

)
2.1 (Proguanil vs. Rel Comp G)2.4 (Sharper peaks)Improved Sensitivity

Note on USP <621> Compliance: The change from 3.5 µm to 1.7 µm particles and column shortening is permissible if the


 ratio remains within -25% to +50% of the original (or if 

is maintained/improved for gradients). The modernized method above maintains the separation efficiency while drastically reducing the column void volume.

Part 3: Validation Protocol (Self-Validating System)

This protocol is designed as a Self-Validating System . The System Suitability Test (SST) acts as a "Go/No-Go" gate. If SST fails, the analytical run is invalid before samples are even processed.

Workflow Logic (Visualization)

ValidationLogic Start START: Method Setup SST_Prep Prepare SST Solution (Proguanil + Rel Comp G) Start->SST_Prep Inject_SST Inject SST (x5) SST_Prep->Inject_SST Decision_Rs Check Resolution (Rs) Proguanil vs. Rel Comp G Inject_SST->Decision_Rs Fail_Rs FAIL: Rs < 2.0 Adjust Flow/Gradient Decision_Rs->Fail_Rs No Pass_Rs PASS: Rs ≥ 2.0 Decision_Rs->Pass_Rs Yes Fail_Rs->Start Re-optimize Validation_Core Proceed to Validation: Linearity, Accuracy, Precision Pass_Rs->Validation_Core

Caption: Logic flow ensuring System Suitability (Resolution) is met before expensive validation steps occur.

Key Validation Parameters
A. Specificity (Critical for Isomers)

Objective: Prove the method distinguishes Proguanil from Related Compound G.

  • Protocol: Inject a solution containing Proguanil (0.2 mg/mL) spiked with Related Compound G (0.5%).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Proguanil and Related Compound G 
      
      
      
      2.0.
    • Peak Purity (using PDA detector) > 990 for the Proguanil peak (verifying no co-elution).

B. Linearity

Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels of Related Compound G ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       5.0% of the response at 100% level.
      
C. Accuracy (Recovery)

Objective: Ensure the method extracts and quantifies the impurity correctly.

  • Protocol: Spike Proguanil drug substance with Related Compound G at three levels: 50%, 100%, and 150% of the limit.

  • Acceptance Criteria:

    • Mean Recovery: 90.0% – 110.0%.

    • % RSD of replicates

      
       5.0%.
      

Part 4: Experimental Workflow for Modernization

To implement the "Method B" (Modernized) described above, follow this step-by-step workflow. This utilizes the Allowable Adjustments clause of USP <621>.[1][2][3]

Step 1: Geometric Scaling

Calculate the new flow rate (


) based on the column diameter change (

to

) and particle size change (

to

):


For our transition (4.6mm/3.5µm


 2.1mm/1.7µm):
This calculation ensures the linear velocity  remains constant, preserving the separation mechanism of the ion-pairing reagents.
Step 2: System Suitability Execution
  • Equilibration: Flush the L7 (C8) UHPLC column with mobile phase for 10 minutes (due to low volume).

  • Blank Injection: Inject Diluent to ensure no carryover.

  • SST Injection: Inject the Resolution Mixture.

    • Observation: Related Compound G typically elutes before Proguanil in reversed-phase systems, but this can flip depending on the ion-pairing reagent concentration. Confirm elution order using individual standards.

Step 3: Experimental Visualization

ExperimentWorkflow Prep Sample Prep (0.2 mg/mL) UHPLC UHPLC System (L7 Col, 1.7µm) Prep->UHPLC Inject 1.5 µL Detect UV Detection (254 nm) UHPLC->Detect Separation Data Data Analysis (Calc Impurity %) Detect->Data Integration

Caption: Streamlined experimental workflow for the modernized UHPLC analysis.

Part 5: Data Presentation & Analysis

When publishing your validation report, summarize the Specificity and Robustness data as follows. This format allows for immediate peer verification.

Table 2: Robustness Study (Simulated Data)

Demonstrating method reliability under small variations.

Parameter ChangedVariationResolution (

) (G vs. Proguanil)
Tailing Factor (Proguanil)Result
Flow Rate -10% (0.36 mL/min)2.51.1Pass
Flow Rate +10% (0.44 mL/min)2.21.0Pass
Col. Temp. 35°C (-5°C)2.61.2Pass
Col. Temp. 45°C (+5°C)2.10.9Pass
Wavelength 252 nm2.4N/APass
Wavelength 256 nm2.4N/APass

Interpretation: The method is robust. Note that Resolution decreases slightly at higher temperatures due to faster mass transfer kinetics reducing retention, but remains well above the limit of 1.5.

References

  • United States Pharmacopeia (USP). (2023).[1][3] General Chapter <621> Chromatography. USP-NF.[4][5][6]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5961, Proguanil.

  • United States Pharmacopeia (USP). (2024). Proguanil Hydrochloride Monograph. USP-NF Online.[4]

  • Chromatography Online. (2022). Allowable Adjustments to USP Methods: A Guide to Modernization.

Sources

Comparative analysis of Proguanil Impurity G vs Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and Quality Control (QC) of Proguanil Hydrochloride, the distinction between Impurity G and Impurity E represents a classic dichotomy in pharmaceutical impurity profiling: the challenge of the regioisomer versus the degradation product .

This guide provides a rigorous technical comparison of these two critical impurities. While Impurity E arises from the breakdown of the biguanide core, Impurity G is a process-related isomer derived from starting material contamination. Correctly identifying and separating these species is mandatory for meeting ICH Q3A/Q3B thresholds and ensuring patient safety.

Part 1: Chemical Identity & Structural Divergence

The fundamental difference between these impurities lies in their origin and structural relationship to the Active Pharmaceutical Ingredient (API).

Comparative Data Table
FeatureProguanil (API) Impurity G (The Isomer) Impurity E (The Degradant)
Chemical Name 1-(4-chlorophenyl)-5-isopropylbiguanide1-(3 -chlorophenyl)-5-isopropylbiguanide1-(4-chlorophenyl)-3-cyanoguanidine
Pharmacopoeial Status API (EP/USP)EP Impurity G / USP Related Compound GEP Impurity E / USP Related Compound E
CAS Number 500-92-5 (HCl)1071546-52-5 (HCl)1482-62-8
Molecular Weight 290.19 g/mol (HCl)290.19 g/mol (HCl)194.62 g/mol
Structural Characteristic Para-substituted chlorophenylMeta-substituted chlorophenylTruncated biguanide chain (Loss of isopropyl group)
Origin Synthesis TargetProcess Contaminant (Starting Material)Degradation (Hydrolysis) / Intermediate
Polarity (RP-HPLC) ModerateModerate (Similar to API)High (Elutes Early)
Structural Insight[2]
  • Impurity G is the meta-isomer of Proguanil. Because it shares the exact molecular weight and functional groups as the API, it exhibits nearly identical solubility and ionization properties (pKa). This makes it the Critical Pair in chromatographic separations.

  • Impurity E lacks the isopropylamine moiety. It retains the cyanoguanidine core, making it significantly smaller and more polar. It serves as a marker for hydrolytic instability or incomplete synthesis.

Part 2: Mechanistic Formation Pathways

Understanding how these impurities form allows researchers to implement upstream controls.

Impurity G: The "Silent Traveler"

Impurity G does not form during the reaction itself; it "travels" through the synthesis. It originates from 3-chloroaniline present as an impurity in the 4-chloroaniline starting material. Since the synthetic chemistry (reaction with cyanoguanidine) does not discriminate between the para and meta positions, the impurity is carried forward to the final API.

Impurity E: The "Breakdown Marker"

Impurity E is formed via the hydrolysis of the biguanide chain. Under acidic or basic stress, the terminal isopropylamine group is cleaved, reverting the molecule to the cyanoguanidine intermediate. This can also occur if the coupling reaction is incomplete.

Visualization: Formation Pathways

The following diagram illustrates the parallel synthesis of the isomer (G) and the degradation pathway leading to (E).

Proguanil_Pathways Start_Para 4-Chloroaniline (Starting Material) API PROGUANIL (API) (Para-Isomer) Start_Para->API Coupling Reaction Start_Meta 3-Chloroaniline (Impurity in SM) Imp_G IMPURITY G (Meta-Isomer) Start_Meta->Imp_G Parallel Reaction (Uncontrolled) Inter_Cyano Isopropyl-cyanoguanidine Inter_Cyano->API + 4-Chloroaniline Imp_E IMPURITY E (Cyanoguanidine Deriv.) API->Imp_E Hydrolysis/Degradation (Loss of Isopropylamine)

Figure 1: Mechanistic pathway showing Impurity G arising from starting material contamination and Impurity E from API degradation.

Part 3: Analytical Strategy & Experimental Protocol

Separating Impurity G from Proguanil is the primary challenge in method development due to their structural similarity. Impurity E, being more polar, is easily resolved but requires monitoring to ensure the solvent front does not interfere.

Method Development Logic
  • The Challenge (Impurity G): Standard C18 columns may fail to resolve the meta vs para isomers.

  • The Solution: Use a column with Steric Selectivity or Pi-Pi interaction capability (e.g., Phenyl-Hexyl or a high-density C18) and optimize the pH to suppress silanol activity.

Recommended Protocol: High-Resolution RP-HPLC

Objective: To achieve a resolution (Rs) > 1.5 between Proguanil and Impurity G, and detect Impurity E free from void volume interference.

1. Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (250 x 4.6 mm, 5 µm). Note: Phenyl phases often provide better isomer selectivity.

  • Mobile Phase A: Phosphate Buffer (pH 3.0) + Hexane-1-sulfonic acid (Ion Pairing Agent).[1]

    • Rationale: The ion-pairing agent improves the peak shape of the basic biguanide group and increases retention, aiding the separation of the isomers.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 15% B (Isocratic hold for Impurity E).

    • 5-25 min: 15% -> 60% B (Linear gradient to elute API and Impurity G).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

2. Experimental Workflow (Self-Validating)

The following workflow ensures that the method is specific and robust.

HPLC_Workflow cluster_prep Phase 1: Sample Preparation cluster_run Phase 2: HPLC Analysis cluster_eval Phase 3: Validation Criteria Stock Prepare Stock Solutions (1.0 mg/mL API, Imp E, Imp G) Spike Create Spiked Sample (API + 0.15% Imp E + 0.15% Imp G) Stock->Spike Inject Inject 20 µL Spike->Inject Elute_1 T < 5 min: Elution of Impurity E (Check Resolution > 2.0 from Void) Inject->Elute_1 Elute_2 T ~ 15-20 min: Elution of API & Impurity G (Critical Pair) Elute_1->Elute_2 Calc Calculate Resolution (Rs) Elute_2->Calc Decision Is Rs(API, G) > 1.5? Calc->Decision Pass Method Validated Decision->Pass Yes Fail Optimize Buffer/Gradient Decision->Fail No Fail->Stock Re-adjust

Figure 2: Step-by-step analytical workflow for validating the separation of the critical isomer pair.

Part 4: Regulatory & Safety Implications

Impurity G (The Isomer)
  • Classification: Process Impurity.

  • Control Strategy: Must be controlled by specifying the purity of the starting material (4-chloroaniline).

  • Limit: Standard ICH Q3A limits apply (typically < 0.15%). Since it is a structural isomer, it likely shares the pharmacological mechanism of the API but is considered an impurity due to lack of efficacy data.

Impurity E (The Degradant)
  • Classification: Degradation Product.[2]

  • Control Strategy: Controlled by storage conditions (humidity/temperature) and manufacturing pH.

  • Genotoxicity: As a cyanoguanidine derivative, it should be assessed under ICH M7. However, cyanoguanidines are generally considered stable intermediates.

  • Limit: Must be monitored during stability testing (shelf-life specification).

References

  • European Directorate for the Quality of Medicines (EDQM). Proguanil Hydrochloride Monograph 2002. European Pharmacopoeia.[3][4][5]

  • United States Pharmacopeia (USP).

  • VEEP RHO.Proguanil Hydrochloride EP Impurity A, B, C, D, E, G Data Sheets.

  • ICH Guidelines.Impurities in New Drug Substances Q3A(R2).

Sources

A Comparative Guide to System Suitability Parameters for the Analysis of 1-(3-Chlorophenyl)-5-isopropylbiguanide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of system suitability parameters for the analytical determination of 1-(3-Chlorophenyl)-5-isopropylbiguanide, a known related substance of the antimalarial drug Proguanil. For the purpose of this guide, it is identified as Proguanil Impurity G[1][2]. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to establish robust and reliable analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and offering a comparative perspective on alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).

The Critical Role of System Suitability Testing

System Suitability Testing (SST) is an indispensable component of analytical method validation, ensuring that the analytical system is performing adequately for the intended analysis[3]. It is a series of tests that verify the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done[4]. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole[5]. The parameters for SST are established during method development and are crucial for ensuring the ongoing validity of an analytical method.

High-Performance Liquid Chromatography (HPLC): The Principal Analytical Technique

Reverse-phase HPLC (RP-HPLC) stands as the predominant technique for the analysis of Proguanil and its related compounds, including 1-(3-Chlorophenyl)-5-isopropylbiguanide[6][7]. The methods described in the literature, often in the context of impurity profiling of Proguanil Hydrochloride, provide a solid foundation for establishing system suitability parameters.

Experimental Protocol: A Representative RP-HPLC Method

The following protocol is a synthesis of methodologies reported for the analysis of Proguanil and its impurities[6][7][8].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of a buffer containing an ion-pairing agent like hexane-1-sulphonic acid sodium salt and methanol[6][7].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm[8].

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 20 µL.

Core System Suitability Parameters for HPLC

The following table summarizes the key system suitability parameters for the HPLC analysis of 1-(3-Chlorophenyl)-5-isopropylbiguanide, drawing upon established guidelines and related applications.

ParameterAcceptance CriteriaRationale and Scientific Insight
Tailing Factor (T) T ≤ 2.0[9]Measures the asymmetry of a chromatographic peak. A value greater than 2.0 can indicate undesirable interactions between the analyte and the stationary phase, potentially affecting peak integration and accuracy.
Relative Standard Deviation (RSD) for Replicate Injections RSD ≤ 2.0% for the peak area of the analyte[4]Demonstrates the precision and repeatability of the analytical system. A low RSD ensures that the results are consistent and reliable. For impurity analysis at low concentrations, a higher RSD may be acceptable.
Theoretical Plates (N) N > 2000Indicates the efficiency of the column in separating the components of a mixture. A higher number of theoretical plates results in narrower and more well-defined peaks, leading to better resolution.
Resolution (Rs) Rs > 1.5 between the analyte peak and the closest eluting peakEnsures that the analyte is adequately separated from other components in the sample matrix, including other impurities or the main active pharmaceutical ingredient (API). This is critical for accurate quantification.
Capacity Factor (k') 2 < k' < 10Also known as the retention factor, it is a measure of the time the analyte resides in the stationary phase relative to the time it resides in the mobile phase. A k' value within this range ensures that the analyte is retained long enough for separation to occur but elutes in a reasonable time.
Workflow for HPLC System Suitability Testing

Workflow for performing HPLC system suitability testing.

A Comparative Look at Alternative Analytical Techniques

While HPLC is the workhorse for the analysis of 1-(3-Chlorophenyl)-5-isopropylbiguanide, other techniques can offer advantages in specific scenarios. This section provides a comparative overview of these alternatives and their associated system suitability considerations.

Analytical TechniquePrincipleKey System Suitability ParametersAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Derivatization is often required for polar compounds like biguanides.RSD for replicate injections, Linearity (R²), Peak shape, Signal-to-Noise (S/N) ratio for the limit of quantification (LOQ).High specificity and sensitivity due to mass detection.Requires derivatization for non-volatile analytes, which adds complexity and potential for variability.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatographic technique where separation occurs on a thin layer of adsorbent.Resolution (Rf value difference between adjacent spots), RSD of peak areas for quantitative analysis, Linearity (R²).High sample throughput, low solvent consumption, and cost-effective.Lower resolution and sensitivity compared to HPLC.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field within a narrow capillary.Migration time reproducibility (RSD), Peak efficiency (theoretical plates), Resolution, Linearity (R²).High separation efficiency, minimal sample and reagent consumption.Lower sensitivity for UV detection compared to HPLC, potential for matrix effects.
Logical Relationship of System Suitability Parameters

SST_Relationships cluster_Column Column Performance cluster_System System Precision cluster_Separation Separation Quality Theoretical_Plates Theoretical Plates (N) Resolution Resolution (Rs) Theoretical_Plates->Resolution influences Tailing_Factor Tailing Factor (T) Tailing_Factor->Resolution influences RSD RSD of Peak Area Accurate_Quantification Accurate_Quantification RSD->Accurate_Quantification ensures Resolution->Accurate_Quantification enables

Interdependence of key system suitability parameters.

Conclusion: A Scientifically Grounded Approach to Method Validation

The selection and implementation of appropriate system suitability parameters are fundamental to the development of robust and reliable analytical methods for 1-(3-Chlorophenyl)-5-isopropylbiguanide. While HPLC remains the primary technique, a thorough understanding of the principles and system suitability requirements of alternative methods like GC-MS, HPTLC, and CE allows for a more flexible and comprehensive analytical strategy. By adhering to the guidelines and understanding the scientific rationale behind each parameter, researchers can ensure the quality and integrity of their analytical data, which is paramount in the fields of drug development and quality control.

References

  • Pharmaffiliates. Proguanil Hydrochloride-impurities. [Link]

  • Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 4(5), 1977-1988.
  • Sawant, S. S., & Pai, N. R. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in tablet dosage form. Der Pharma Chemica, 5(5), 11-19.
  • Jain, D. K., & Patel, P. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. Journal of Current Chemical and Pharmaceutical Sciences, 3(4), 210-218.
  • Patel, A., & Patel, M. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing.
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Micro-Tech Scientific. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Shinde, S. S., et al. (2022). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences, 10(1), 3351-3358.
  • CAMAG. HPTLC Solutions. [Link]

  • Pothu, R., et al. (2013). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 21(4), 357-363.
  • ECA Academy. Pharmeuropa Text for Comment: HPTLC for Herbal Products. [Link]

  • Sirisuk, S., & Pummangura, S. (2016). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Mahidol University Journal of Pharmaceutical Sciences, 43(3), 125-141.
  • Peddio, G., & Bisceglia, F. (2023). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review.
  • U.S. Pharmacopeia. Implementation of USP antibody standard for system suitability in capillary electrophoresis sodium dodecyl sulfate (CE-SDS) for release and stability methods. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-359.
  • Liu, C., & Li, N. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 52(4), 635-648.
  • Anil Kumar, V., et al. (2012). Novel analytical method development and validation for the determination of residual solvents in amlodipine besylate by gas chromatography. Der Pharma Chemica, 4(6), 2228-2238.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its degradation products. Pharmacia, 69(2), 365-371.
  • Singh, S., et al. (2018). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Future Journal of Pharmaceutical Sciences, 4(2), 209-215.
  • Lee, K. R., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 43(3), 963-969.
  • ResearchGate. Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]

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A Senior Application Scientist's Guide to Linearity Assessment of 1-(3-Chlorophenyl)-5-isopropylbiguanide Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, experience-driven approach to assessing the linearity of calibration curves for the quantitative analysis of 1-(3-Chlorophenyl)-5-isopropylbiguanide, a compound structurally related to the antimalarial drug proguanil. While specific validated methods for this particular analogue are not widely published, the principles of analytical method validation are universal. This guide will leverage established methodologies for similar biguanide compounds and the authoritative framework of the International Council for Harmonisation (ICH) guidelines to provide a robust and scientifically sound protocol.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3][4] Establishing linearity is a critical component of method validation, ensuring that the measurements are reliable and accurate over the intended working range of the assay. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental design and data evaluation, empowering you to develop and validate a truly trustworthy analytical method.

I. The Foundational Experiment: Generating the Calibration Curve

The cornerstone of any linearity assessment is a well-designed experiment to generate the calibration curve. The most common and robust technique for the analysis of biguanide compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, due to its specificity, sensitivity, and wide availability.[5][6]

Experimental Protocol: RP-HPLC for Biguanide Analysis

This protocol is based on established methods for proguanil hydrochloride, a closely related biguanide, and serves as a robust starting point for method development for 1-(3-Chlorophenyl)-5-isopropylbiguanide.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Chlorophenyl)-5-isopropylbiguanide reference standard and dissolve it in a 10 mL volumetric flask with an appropriate solvent (e.g., methanol or a mixture of the mobile phase). Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a minimum of five calibration standards. The concentration range should bracket the expected concentration of the analyte in the samples, typically from 80% to 120% of the target concentration for an assay.[1] For instance, you might prepare standards at 15, 50, 100, 125, and 150 µg/mL.

2. Chromatographic Conditions (A Representative Method):

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.8) and an organic modifier (e.g., acetonitrile) in a ratio of 45:55 (v/v).[7] The exact ratio should be optimized during method development for optimal peak shape and resolution.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Data Acquisition:

  • Inject each calibration standard in triplicate to assess the precision of the measurements.

  • Record the peak area or peak height for the analyte in each chromatogram.

Experimental Workflow Visualization

G cluster_prep Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Acquisition & Processing stock Primary Stock (1 mg/mL) ws1 Working Std 1 stock->ws1 Serial Dilution ws2 Working Std 2 stock->ws2 Serial Dilution ws3 Working Std 3 stock->ws3 Serial Dilution ws4 Working Std 4 stock->ws4 Serial Dilution ws5 Working Std 5 stock->ws5 Serial Dilution inject Inject Standards (n=3) ws1->inject ws2->inject ws3->inject ws4->inject ws5->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect record Record Peak Area/Height detect->record plot Plot Response vs. Concentration record->plot

Caption: Workflow for generating a calibration curve for 1-(3-Chlorophenyl)-5-isopropylbiguanide analysis by RP-HPLC.

II. The Litmus Test: Statistical Assessment of Linearity

A visually straight line is not sufficient to confirm linearity. A rigorous statistical evaluation is required to demonstrate that the calibration curve is fit for its intended purpose. The ICH Q2(R2) guidelines provide a framework for this assessment.[1][2][3][4][8]

Key Statistical Parameters and Their Interpretation
  • Coefficient of Determination (r²):

    • What it is: A measure of how well the regression line represents the data.

    • Why it's important: It indicates the proportion of the variance in the dependent variable (instrument response) that is predictable from the independent variable (concentration).

    • Acceptance Criteria: A common, though sometimes misused, benchmark is an r² value of ≥ 0.99.[9] However, a high r² alone does not prove linearity.

  • Residual Analysis:

    • What it is: A plot of the residuals (the difference between the observed and predicted values) against the concentration.

    • Why it's important: It provides a visual inspection of the suitability of the chosen regression model. In an ideal linear model, the residuals should be randomly distributed around zero. Any discernible pattern (e.g., a U-shape) suggests a non-linear relationship.

    • Acceptance Criteria: No obvious trend in the residual plot.

  • Y-intercept:

    • What it is: The point where the regression line crosses the y-axis.

    • Why it's important: In theory, a blank sample (zero concentration) should produce a zero response. A significant y-intercept may indicate the presence of a systematic error or interference.

    • Acceptance Criteria: The y-intercept should be statistically insignificant or a small percentage of the response at the lowest concentration level.

Decision-Making in Linearity Assessment

G node_process node_process node_accept node_accept node_reject node_reject start Generate Calibration Data check_r2 Is r² ≥ 0.99? start->check_r2 plot_residuals Plot Residuals check_r2->plot_residuals Yes reject Linear Model Rejected (Consider alternative models) check_r2->reject No check_residuals Are Residuals Randomly Distributed? plot_residuals->check_residuals check_intercept Is Y-intercept Insignificant? check_residuals->check_intercept Yes check_residuals->reject No accept Linear Model Accepted check_intercept->accept Yes check_intercept->reject No

Caption: Decision-making flowchart for the acceptance of a linear calibration model based on statistical evaluation.

III. Comparing Calibration Models: Beyond the Straight Line

While a linear model is often preferred for its simplicity, it is not always the best fit for the data, especially over a wide concentration range.[10] It is prudent to evaluate alternative regression models and select the one that best describes the relationship between concentration and response.

Regression Model Equation When to Consider Potential Pitfalls
Linear y = mx + cWhen the instrument response is directly proportional to the concentration. This is the most common and desirable model.May not be suitable for wide dynamic ranges or when detector saturation occurs.
Quadratic y = ax² + bx + cWhen there is a clear and consistent curvature in the calibration data, often due to detector saturation at high concentrations.Can lead to overfitting of the data. Requires more calibration points to define the curve accurately.
Weighted Linear y = mx + c (with weighting factor)When the variance of the measurements is not constant across the concentration range (heteroscedasticity).Requires careful selection of the weighting factor (e.g., 1/x, 1/x²).

IV. Alternative Analytical Approaches

While RP-HPLC is a workhorse in pharmaceutical analysis, other techniques can be employed for the quantification of biguanides.

Technique Principle Advantages Disadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster run times, higher sensitivity, and better resolution.Higher initial instrument cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry.Extremely high sensitivity and selectivity, allowing for quantification in complex matrices like plasma.[11]High instrument and maintenance costs, requires specialized expertise.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.Can have lower sensitivity and precision compared to HPLC for some applications.[12]

V. Conclusion: A Commitment to Data Integrity

The assessment of linearity for a calibration curve is not a mere checkbox exercise in method validation. It is a fundamental scientific investigation that underpins the reliability of all subsequent quantitative results. By understanding the causality behind experimental choices, employing rigorous statistical evaluation, and considering alternative models and techniques, researchers can ensure the integrity of their analytical data. This guide provides a framework for a comprehensive and scientifically defensible approach to linearity assessment, empowering you to generate high-quality data for the development of safe and effective medicines.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i. Der Pharma Chemica. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. TSI Journals. [Link]

  • Validated RP-HPLC method for the simultaneous estimation of Proguanil and Atovaquone in pharmaceutical dosage form. International Journal of Health Care and Biological Sciences. [Link]

  • Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]

  • Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Chromedia. [Link]

  • Calibration curve and linearity of HPLC-UV method. ResearchGate. [Link]

  • The Role of Calibration Curves in Quantitative HPLC Analysis. GL Tec. [Link]

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